molecular formula C10H9N3 B189519 6-Phenylpyrimidin-4-amine CAS No. 3435-29-8

6-Phenylpyrimidin-4-amine

Cat. No.: B189519
CAS No.: 3435-29-8
M. Wt: 171.2 g/mol
InChI Key: NYXYYBHDSNBGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYYBHDSNBGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355799
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-29-8
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthetic Landscape of 6-Phenylpyrimidin-4-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These derivatives have garnered significant interest for their potential as therapeutic agents, targeting a range of diseases from inflammation to cancer. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and relevant biological pathways associated with this important class of molecules.

Synthetic Strategies and Methodologies

The construction of the this compound scaffold is most commonly achieved through a well-established synthetic route involving the cyclization of a chalcone precursor with a guanidine salt. This versatile method allows for the introduction of diverse substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR).

A general and widely adopted approach involves a two-step process. The first step is a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base to yield the desired 4,6-diarylpyrimidin-2-amine. Subsequent modifications can be performed to introduce further diversity.

General Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyrimidine Ring Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base-catalyzed Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrimidine This compound Derivative Chalcone->Pyrimidine Cyclization (Basic conditions) Guanidine Guanidine Hydrochloride Guanidine->Pyrimidine

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols extracted from the literature.

Protocol 1: Synthesis of 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine Derivatives[1][2]

Step 1: Synthesis of Chalcones

  • To a solution of a 4-substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add 4-(methylsulfonyl)benzaldehyde (1 equivalent).

  • Add a catalytic amount of a base (e.g., 40% NaOH solution) dropwise to the mixture at a low temperature (0-5 °C).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 3-4 hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of 4,6-Disubstituted-pyrimidin-2-amines

  • In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Add a base (e.g., sodium hydroxide) to the mixture.

  • Reflux the reaction mixture for 6-7 hours at a temperature of 50-60 °C.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., methanol) to obtain the pure this compound derivative.[2]

Protocol 2: Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives via Suzuki and Buchwald-Hartwig Coupling[5]

This approach offers an alternative for creating highly substituted derivatives.

  • Initial Substitution: React a commercially available dichloropyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) with a substituted aminomethylpiperidine, -pyrrolidine, or -azetidine.

  • Suzuki Coupling: Perform a Suzuki coupling reaction with a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄ or a silica-bound DPP-palladium catalyst) to introduce the phenyl group at the 2-position.[3] This reaction is often carried out in a microwave reactor at elevated temperatures (e.g., 150 °C) for a short duration (e.g., 30 minutes).[3]

  • Buchwald-Hartwig Cross-Coupling: The final amine substituent is introduced via a Buchwald-Hartwig cross-coupling reaction with the desired amine.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.

Compound IDR1 (at position 6)R2 (at position 4)Yield (%)Melting Point (°C)Reference
IIa Phenyl4-Nitrophenyl52.6180-182[1]
IIb Phenyl4-Methoxyphenyl62.6212-214[1]
IIc 4-Nitrophenyl4-Methoxyphenyl59.9190-192[1]
IId 4-Nitrophenyl4-Chlorophenyl55.5222-224[1]

Table 1: Synthesis of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate various biological pathways implicated in disease. Two notable examples are the inhibition of cyclooxygenase-2 (COX-2) and the deubiquitinase complex USP1/UAF1.

COX-2 Inhibition

Certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been identified as selective inhibitors of COX-2.[4][5] COX-2 is an enzyme that is often upregulated in inflamed tissues and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects.[4]

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Derivative This compound Derivative Derivative->COX2

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

USP1/UAF1 Deubiquitinase Inhibition

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3][6] This complex plays a crucial role in the DNA damage response by regulating the ubiquitination status of key proteins such as PCNA.[6] Inhibition of USP1/UAF1 can lead to increased levels of monoubiquitinated PCNA, which can in turn sensitize cancer cells to DNA damaging agents, making this a promising target for anticancer therapies.[6]

USP1_Pathway UbPCNA Ub-PCNA PCNA PCNA UbPCNA->PCNA Deubiquitination DDR DNA Damage Response PCNA->DDR USP1_UAF1 USP1/UAF1 Complex Derivative This compound Derivative Derivative->USP1_UAF1

Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.

This technical guide provides a foundational understanding of the synthesis and biological relevance of this compound derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

The Biological Activity of 6-Phenylpyrimidin-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1][2] Its structural versatility makes it a privileged scaffold in medicinal chemistry, particularly for the development of anticancer agents.[3][4] Analogs based on the 6-phenylpyrimidin-4-amine core have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various key targets in cellular signaling pathways. These derivatives have been extensively investigated for their ability to modulate the activity of protein kinases and other enzymes implicated in cancer progression, such as deubiquitinases.[5][6][7] This document provides a comprehensive overview of the biological activities of this compound analogs, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways and workflows to support ongoing research and drug development efforts.

Quantitative Data Presentation: Biological Activity of Analogs

The antiproliferative and enzyme inhibitory activities of various pyrimidine derivatives, including this compound analogs, have been evaluated against numerous cancer cell lines and protein targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for several series of these compounds.

Table 1: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Analogs against USP1/UAF1 Deubiquitinase. [5][8]

CompoundR Group (Position 5)IC50 (nM)
39 6-Me210
40 5,6-diMe120
45 Cyclopentyl160
49 OMe70
50 F110
51 NH₂310
52 NMe₂190
53 SMe110
ML323 (70) 5-MeNot specified directly, but noted as having nanomolar potency.

Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives against Various Cell Lines. [3]

CompoundCell LineIC50 (µM)
4a MCF-72.958
4d MCF-74.798
4f MCF-71.629
4g MCF-74.680
4i MCF-71.841
Doxorubicin (Ref.) MCF-78.029

Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives. [9]

CompoundTarget KinaseIC50 (nM)
5k EGFR79
5k Her240
5k VEGFR2136
Erlotinib (Ref.) EGFR55
**Staurosporine (Ref.)Her238
Sunitinib (Ref.) VEGFR2261

Table 4: PLK4 Kinase Inhibitory Activity of Aminopyrimidine Derivatives. [10]

CompoundTarget KinaseIC50 (µM)
3b PLK40.0312
3r PLK40.0174
8a PLK40.5196
8h PLK40.0067

Key Signaling Pathways

This compound analogs exert their biological effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Key targets include protein kinases and enzymes involved in the DNA damage response.

Receptor Tyrosine Kinase (RTK) Signaling

Many pyrimidine derivatives function as potent kinase inhibitors.[7] Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR are crucial for cell signaling that drives proliferation and angiogenesis. Analogs of this compound can act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signal transduction, which is a common mechanism for anticancer agents.[9][11][12]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF) Ligand->RTK Compound This compound Analog Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
USP1/UAF1 and DNA Damage Response

The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response pathway.[6] It removes ubiquitin from proteins like PCNA, playing a role in DNA repair. Inhibition of USP1/UAF1 by compounds such as N-benzyl-2-phenylpyrimidin-4-amine derivatives can lead to increased levels of monoubiquitinated PCNA, disrupting DNA repair mechanisms and inducing cell death in cancer cells.[5][6]

USP1_Pathway DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA recruits Ub_PCNA Ub-PCNA (monoubiquitinated) PCNA->Ub_PCNA Ubiquitination Ub_PCNA->PCNA Deubiquitination TLS Translesion Synthesis (DNA Repair) Ub_PCNA->TLS USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA Compound N-Benzyl-2-phenylpyrimidin- 4-amine Analog Compound->USP1_UAF1 Inhibition Cell_Survival Cell Survival TLS->Cell_Survival Apoptosis Apoptosis / Cell Death

Caption: Inhibition of the USP1/UAF1 deubiquitinase complex in the DNA damage response.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the biological activity of novel compounds. Below are detailed protocols for key in vitro assays commonly used in the study of anticancer agents.

General Workflow for In Vitro Evaluation

The preclinical evaluation of new chemical entities typically follows a standardized workflow, from initial synthesis to detailed biological characterization.

Experimental_Workflow A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Primary Screening: Enzyme Inhibition Assay (e.g., Kinase Assay) B->C D Secondary Screening: Cell-Based Cytotoxicity (e.g., MTT Assay) C->D  Active Hits E Mechanism of Action: Apoptosis & Cell Cycle Analysis D->E  Potent Compounds F Lead Compound Identification E->F

Caption: A general experimental workflow for the in vitro evaluation of synthesized compounds.
MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression (sigmoidal dose-response curve).[1][14]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This biochemical assay is a robust method for high-throughput screening of kinase inhibitors. It measures the phosphorylation of a substrate by a kinase.[14]

Materials:

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Recombinant kinase (e.g., PIM-1, EGFR)

  • Biotinylated peptide substrate and ATP solution

  • Test compounds (serially diluted in DMSO)

  • HTRF® detection reagents (e.g., Europium-labeled anti-phospho-antibody and XL665-labeled streptavidin)

  • Low-volume 384-well plates

  • HTRF®-compatible plate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the kinase, substrate/ATP mix, and test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the kinase solution.

  • Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate detection by adding the HTRF® detection reagent mixture to each well. Incubate at room temperature for 60 minutes, protected from light.[14]

  • Signal Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[14]

  • Data Analysis: Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) x 10,000. Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis induced by the test compounds. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound at its IC50 concentration

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[1]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[11]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the pro-apoptotic effect of the compound.[11]

References

The Structure-Activity Relationship of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, focusing on their activity as inhibitors of Ubiquitin-Specific Protease 1 (USP1), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows.

Introduction to the this compound Core

The this compound core consists of a pyrimidine ring substituted with a phenyl group at the 6-position and an amine group at the 4-position. This versatile scaffold allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. The key positions for modification that significantly influence biological activity are typically the amine at the 4-position, the phenyl ring at the 6-position, and the 2-position of the pyrimidine ring.

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the specific SAR of this compound derivatives against three key therapeutic targets.

USP1/UAF1 Deubiquitinase Inhibitors

The USP1-UAF1 complex is a key regulator of DNA damage response, making it an attractive target for cancer therapy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as potent inhibitors of this complex.[1][2][3][4][5][6][7]

Compound IDR1 (at C2 of Pyrimidine)R2 (at N4 of Pyrimidine)R3 (on Benzyl Ring)IC50 (µM)Reference
1 PhenylBenzylH1.1[4]
2 2-isopropyl-phenylBenzylH0.18[4]
3 Phenyl(4-(pyridin-3-yl)phenyl)methylH1.1[4]
4 2-isopropyl-phenyl(4-(pyridin-3-yl)phenyl)methylH0.05[4]
5 PhenylBenzyl3-pyridyl1.1[4]
ML323 (70) 2-isopropyl-phenyl(4-(1H-1,2,3-triazol-4-yl)phenyl)methylH0.076[5]

This table presents a selection of data to illustrate key SAR trends. For a comprehensive list of compounds, please refer to the cited literature.

  • Substitution at the 2-position of the pyrimidine ring: A phenyl group at this position is a common feature. Introducing bulky alkyl groups at the ortho position of this phenyl ring, such as an isopropyl group, significantly enhances inhibitory potency.[4]

  • Substitution at the 4-position amine: An N-benzyl group is crucial for activity. The potency can be further improved by substituting the phenyl ring of the benzyl group with heterocycles like pyridine or triazole.[4][5]

  • Core Modifications: Replacing the central phenyl group of the N-benzyl substituent with a piperidine ring can maintain comparable potency, suggesting a preference for a six-membered ring in this position.[1]

SAR_USP1 core This compound Core 2-Position 4-Amine 6-Phenyl sub_p2 Substitution at 2-Position core:p2->sub_p2 sub_n4 Substitution at 4-Amine core:n4->sub_n4 p2_phenyl Phenyl group is favorable. sub_p2->p2_phenyl n4_benzyl N-benzyl group is critical. sub_n4->n4_benzyl p2_ortho Ortho-substitution on phenyl (e.g., isopropyl) increases potency. p2_phenyl->p2_ortho n4_hetero Heterocycles on benzyl ring (e.g., pyridine, triazole) enhance activity. n4_benzyl->n4_hetero n4_piperidine Piperidine replacement of benzyl's phenyl maintains potency. n4_benzyl->n4_piperidine EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Shc Grb2/Shc Dimerization->Grb2_Shc PI3K PI3K Dimerization->PI3K SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor This compound Derivatives Inhibitor->Dimerization PLK4_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Aberrant_Mitosis Aberrant Mitosis & Apoptosis Mitotic_Progression Proper Mitotic Progression Centriole_Dup->Mitotic_Progression Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Inhibitor Pyrimidin-2-amine Derivatives Inhibitor->PLK4 Inhibitor->Aberrant_Mitosis Synthesis_Workflow start Starting Materials (e.g., Dichloropyrimidine, Boronic Acids, Amines) suzuki Suzuki Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) suzuki->buchwald purification Purification (e.g., Column Chromatography) buchwald->purification characterization Characterization (NMR, MS) purification->characterization final_product Final this compound Derivative characterization->final_product

References

Spectroscopic Analysis of 6-phenylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6-phenylpyrimidin-4-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases and literature, this guide synthesizes expected spectroscopic characteristics based on data from closely related analogues and general principles of spectroscopic interpretation. It also includes detailed experimental protocols and workflows for acquiring the necessary data.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₉N₃. Its structure, featuring a pyrimidine ring linked to a phenyl group and an amine substituent, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic analysis is crucial for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide covers the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺172.08693
[M+Na]⁺194.06887
[M-H]⁻170.07237
[M]⁺•171.07910

Data sourced from computational predictions.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-2~8.5Singlet
Pyrimidine H-5~7.0Singlet
Phenyl H (ortho)~8.1Doublet
Phenyl H (meta)~7.5Triplet
Phenyl H (para)~7.4Triplet
-NH₂~6.5 - 7.5Broad Singlet

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AtomExpected Chemical Shift (δ, ppm)
Pyrimidine C-2~158
Pyrimidine C-4~163
Pyrimidine C-5~105
Pyrimidine C-6~160
Phenyl C-1' (ipso)~137
Phenyl C-2'/C-6' (ortho)~128
Phenyl C-3'/C-5' (meta)~129
Phenyl C-4' (para)~131

Table 4: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3450 - 3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C=N Stretch (Pyrimidine)1600 - 1500Strong
C=C Stretch (Aromatic)1600 - 1450Strong
N-H Bend (amine)1650 - 1580Medium
C-H Bend (Aromatic)900 - 675Strong

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

  • Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record a baseline spectrum using the pure solvent.

  • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight MS->Mol_Weight Electronic_Transitions Electronic Transitions UV->Electronic_Transitions Report Comprehensive Spectroscopic Profile Structure->Report Functional_Groups->Report Mol_Weight->Report Electronic_Transitions->Report

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Workflow start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum transfer->acquire_C13 process_H1 Process ¹H Data acquire_H1->process_H1 analyze Analyze Spectra (Chemical Shifts, Multiplicity) process_H1->analyze process_C13 Process ¹³C Data acquire_C13->process_C13 process_C13->analyze end End analyze->end

Caption: Experimental workflow for NMR spectroscopy.

MS_Workflow start Start prepare_solution Prepare Dilute Sample Solution start->prepare_solution infuse Infuse into Ion Source (e.g., ESI) prepare_solution->infuse acquire_spectrum Acquire Mass Spectrum infuse->acquire_spectrum analyze Analyze m/z Values (Molecular Ion, Fragments) acquire_spectrum->analyze end End analyze->end

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

The spectroscopic analysis of this compound is a critical step in its characterization. While direct experimental data is sparse, this guide provides a robust framework for its analysis based on predicted data and established protocols. The provided workflows and expected spectral characteristics will aid researchers in the successful identification and characterization of this compound. It is recommended that any future synthesis of this compound be accompanied by a comprehensive publication of its experimental spectroscopic data to enrich the scientific literature.

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpyrimidin-4-amine is a heterocyclic aromatic amine containing a pyrimidine ring substituted with a phenyl group. This scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of the phenylpyrimidine core in a variety of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this report combines predicted data for the target compound with available experimental data for its close structural analogs. Detailed experimental protocols for the synthesis and determination of key physicochemical parameters are also provided, alongside a discussion of the potential biological relevance of this compound class in the context of cell signaling pathways.

Chemical Identity and Predicted Physicochemical Properties

Table 1: Chemical Identity of this compound

ParameterValue
IUPAC Name This compound
Synonyms 4-amino-6-phenylpyrimidine
Molecular Formula C₁₀H₉N₃
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC=N2)N
InChI Key RQVMAKERQNFHSS-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound and Experimental Data of Analogs

PropertyPredicted for this compoundExperimental Data for Analogs
Molecular Weight ( g/mol ) 171.20185.22 (6-methyl-5-phenylpyrimidin-4-amine)[1]
227.30 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2]
292.29 (4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine)[3]
Melting Point (°C) Data not available189-190 (4,6-Dichloro-5-methylpyrimidin-2-amine)
193-195 (4,6-Dichloro-5-phenylpyrimidin-2-amine)
Boiling Point (°C) Data not availableData not available
XLogP3 (logP) 1.51.9 (6-methyl-5-phenylpyrimidin-4-amine)[1]
3.1 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2]
pKa (most basic) ~4.0 (Predicted)Data not available
Solubility Data not availableData not available
Hydrogen Bond Donor Count 22 (6-methyl-5-phenylpyrimidin-4-amine)[1]
0 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2]
Hydrogen Bond Acceptor Count 33 (6-methyl-5-phenylpyrimidin-4-amine)[1]
3 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2]
Rotatable Bond Count 11 (6-methyl-5-phenylpyrimidin-4-amine)[1]
3 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2]
Topological Polar Surface Area (TPSA) (Ų) 51.851.8 (6-methyl-5-phenylpyrimidin-4-amine)[1]
29.0 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 4,6-disubstituted pyrimidines involves the condensation of a chalcone with guanidine. A representative protocol is detailed below.

Representative Synthesis of a 4,6-Disubstituted Pyrimidin-2-amine

This protocol describes a two-step synthesis of a 4,6-diarylpyrimidin-2-amine, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1 equivalent) in ethanol, add an equimolar amount of a suitable benzaldehyde (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) while stirring the mixture at a low temperature (0-5 °C).

  • Continue stirring for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the product. Recrystallize from a suitable solvent like ethanol if necessary.

Step 2: Cyclization to the Pyrimidine

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a solvent such as dimethylformamide (DMF).

  • The reaction is typically carried out for 6-7 hours at a temperature of 50-60 °C.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrimidine product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation Acetophenone Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrimidine This compound Chalcone->Pyrimidine Ethanol_NaOH Ethanol, NaOH (aq) Ethanol_NaOH->Chalcone Condensation Guanidine Guanidine HCl Guanidine->Pyrimidine DMF DMF, Heat DMF->Pyrimidine Cyclization

A plausible two-step synthesis of this compound.
Protocols for Physicochemical Property Determination

The following are general, widely accepted protocols for determining the key physicochemical properties of small molecules.

  • Finely powder a small amount of the dry sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Prepare a solution of the compound in one of the two immiscible solvents (typically n-octanol and water), pre-saturated with the other solvent.

  • Add a known volume of this solution to a flask containing a known volume of the second solvent.

  • Seal the flask and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Dissolve an accurately weighed amount of the compound in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO for compounds with low water solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Biological Significance and Signaling Pathways

The phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that target protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of phenylpyrimidine have been identified as potent inhibitors of a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[4][5] Overactivity of EGFR is common in many cancers.

  • Bcr-Abl Tyrosine Kinase: A constitutively active fusion protein that is the causative agent of chronic myeloid leukemia (CML).[6] Phenylpyrimidine-based drugs like imatinib are highly effective inhibitors of Bcr-Abl.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels.[7] Inhibition of VEGFR is a major strategy in cancer therapy to cut off the blood supply to tumors.

Given the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against one or more protein kinases. The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2/Sos RTK->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Translocates and Phosphorylates Inhibitor Phenylpyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Binds

Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound represents a core chemical structure with significant potential in drug discovery, particularly in the development of kinase inhibitors. While experimental data for this specific molecule is limited, computational predictions and data from close analogs provide valuable insights into its physicochemical properties. The synthetic routes and analytical protocols described in this guide offer a framework for the preparation and characterization of this and related compounds. Further investigation into the biological activity of this compound and its derivatives is warranted to explore their potential as therapeutic agents.

References

Investigating the Mechanism of Action of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted mechanisms of action of 6-phenylpyrimidin-4-amine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of key biological targets implicated in diseases such as cancer and inflammation. This document details the experimental protocols to elucidate these mechanisms, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the associated signaling pathways.

Core Mechanisms of Action

This compound derivatives have been shown to exert their biological effects primarily through the inhibition of several distinct classes of enzymes. The core chemical structure allows for modifications that can be tailored to achieve selectivity and potency against these targets. The principal mechanisms of action investigated in this guide are:

  • Kinase Inhibition: Targeting receptor tyrosine kinases such as KIT and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), as well as FMS-like Tyrosine Kinase 3 (FLT3).

  • Cyclooxygenase-2 (COX-2) Inhibition: Acting as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.

  • Deubiquitinase (DUB) Inhibition: Specifically targeting the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response.

  • B-Cell Lymphoma 6 (BCL6) Inhibition: Disrupting the function of the BCL6 transcriptional repressor, a key oncogene in several types of lymphoma.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory potencies of representative this compound derivatives against their respective targets. This quantitative data is crucial for understanding structure-activity relationships and for the optimization of lead compounds.

Table 1: Kinase Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against FLT3

Compound IDStructureFLT3 IC₅₀ (nM)[1]
M01 13.9
M03 25.1
M17 316.2
M20 50.1
M24 794.3
M34 1511.1

Table 2: COX-2 Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives

Compound IDCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)[2][3]Selectivity Index (COX-1/COX-2)
PYZ16 DiarylpyrazoleSulfonamide>5.60.52>10.73
PYZ9 PyrazolineHydrazone-0.72-
PYZ10 Pyrazole-thioureaBenzimidazole-0.0000283-
PYZ11 Pyrazole-thioureaBenzimidazole-0.0002272-
VIIa 2-benzamido-thiophene4-fluorophenyl19.50.2967.24

Table 3: BCL6 Inhibitory Activity of N-phenyl-4-pyrimidinamine and Related Derivatives

Compound IDAssay TypeIC₅₀ (μM)
WK692 HTRF0.016[4]
FX1 HTRF19.21[4]
BI3802 HTRF0.021[4]
7i AlphaLISA170[5]
13 AlphaLISA80[5]
15e AlphaLISA34[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (FLT3)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.

  • Prepare a master mix containing the FLT3 enzyme and substrate in kinase buffer.

  • Dispense the enzyme/substrate mix into the wells containing the compounds.

  • Initiate the kinase reaction by adding ATP to a final concentration in the range of the Kₘ for ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

COX-2 Enzymatic Assay

This protocol outlines a method to assess the selective inhibition of COX-2 by the test compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • EIA buffer

  • Prostaglandin screening EIA kit (Cayman Chemical or similar)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

  • Add the test compounds to the respective wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of stannous chloride.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a prostaglandin screening EIA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each enzyme and determine the IC₅₀ values. The selectivity index is calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2).

BCL6-SMRT Interaction Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to screen for inhibitors of the BCL6 and SMRT corepressor interaction.[6]

Materials:

  • GST-tagged BCL6-BTB domain

  • Biotinylated SMRT peptide

  • HTRF buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Europium cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • Test compounds in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, GST-BCL6-BTB, and biotinylated SMRT peptide in HTRF buffer.

  • Incubate at room temperature for 30 minutes.

  • Add the HTRF detection reagents (europium cryptate-labeled anti-GST and XL665-labeled streptavidin).

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).

  • Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition and IC₅₀ values.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., lymphoma cell lines for BCL6 inhibitors, various cancer cell lines for kinase inhibitors)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status of key signaling molecules upon treatment with the inhibitors.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BCL6, anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_cellular Cellular & Mechanistic Studies cluster_data Data Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical Biochemical Assays (Kinase, COX, DUB, BCL6) characterization->biochemical cell_viability Cell Viability Assays (MTT, etc.) characterization->cell_viability ic50 IC50 Determination biochemical->ic50 cell_viability->ic50 western_blot Western Blot Analysis (Signaling Pathways) sar Structure-Activity Relationship (SAR) western_blot->sar reporter_assay Reporter Gene Assays (e.g., for BCL6) reporter_assay->sar ic50->western_blot ic50->reporter_assay

Caption: General experimental workflow.

KIT_PDGFR_pathway ligand Ligand (SCF/PDGF) receptor KIT / PDGFRβ ligand->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras inhibitor This compound Derivative inhibitor->receptor akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation COX2_pathway stimuli Pro-inflammatory Stimuli pla2 PLA2 stimuli->pla2 membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa cleavage pla2->membrane cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 inhibitor This compound Derivative inhibitor->cox2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation BCL6_pathway bcl6 BCL6 corepressor Co-repressor (SMRT/NCoR) bcl6->corepressor recruits dna Target Gene Promoters bcl6->dna binds corepressor->dna acts on inhibitor This compound Derivative inhibitor->bcl6 disrupts interaction transcription Transcription Repression dna->transcription downstream Downstream Targets (p53, ATR, c-Myc) transcription->downstream proliferation Cell Proliferation, Survival, Differentiation Block downstream->proliferation

References

Discovery of Novel 6-Phenylpyrimidin-4-amine Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 6-phenylpyrimidin-4-amine based compounds. Tailored for researchers, scientists, and drug development professionals, this document details the core aspects of this promising class of molecules, including their synthesis, diverse biological activities, and the experimental protocols necessary for their evaluation.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, acting as inhibitors of key cellular targets implicated in various diseases, most notably in oncology and inflammation. This guide will explore the structure-activity relationships, quantitative biological data, and detailed methodologies that underpin the ongoing research and development of these compounds.

Synthesis of the this compound Core

The synthesis of 4,6-disubstituted-pyrimidin-2-amine derivatives is a well-established process in medicinal chemistry. A common and effective method involves a multi-step synthesis beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.[1][2]

A general synthetic scheme involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol, to yield a chalcone.[1][3] This intermediate is then cyclized with guanidine hydrochloride in a solvent like dimethylformamide (DMF) under reflux conditions to afford the final 4,6-disubstituted-pyrimidin-2-amine product.[1][2][3]

Further modifications, such as N-benzylation or Suzuki coupling, can be employed to introduce additional diversity and optimize the biological activity of the core scaffold.[4][5]

Biological Activities and Quantitative Data

Compounds based on the this compound scaffold have been investigated for a variety of biological activities. The following sections and tables summarize the key findings and quantitative data for their major therapeutic applications.

Kinase Inhibition

A significant area of research for this compound derivatives has been their activity as kinase inhibitors. Notably, these compounds have shown potent inhibition of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[6][7]

CompoundTarget KinaseKᵢ (nM)Cell LineIC₅₀ (µM)Reference
CYC116 (18)Aurora A8.0--[6][7]
CYC116 (18)Aurora B9.2--[6][7]
8h PLK4-Breast Cancer Cells0.0067[8]
F15 FLT3-MOLM-130.253[9]
F15 FLT3-MV4-110.091[9]
USP1/UAF1 Deubiquitinase Inhibition

The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response, making it an attractive target for anticancer therapies.[10] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[4][10]

CompoundTargetIC₅₀ (nM)Reference
ML323 (70) USP1/UAF176[11]
39 USP1/UAF1210[5]
40 USP1/UAF1120[5]
45 USP1/UAF1160[5]
48 USP1/UAF1Potent[5]
49 USP1/UAF170[5]
50 USP1/UAF1110[5]
51 USP1/UAF1310[5]
52 USP1/UAF1190[5]
53 USP1/UAF1110[5]
Cyclooxygenase (COX-2) Inhibition

Certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1][12]

CompoundTarget% Inhibition (at 10 µM)IC₅₀ (µM)Reference
4i COX-2-Potent[1][12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 4,6-Disubstituted-pyrimidin-2-amines

This protocol describes a general two-step synthesis of the 4,6-diphenylpyrimidin-2-amine core.

Step 1: Chalcone Synthesis [1][3]

  • To a solution of a substituted acetophenone (1 equivalent) in absolute ethanol, add a 40% aqueous solution of sodium hydroxide.

  • Stir the mixture at 0-2 °C.

  • Add a substituted benzaldehyde (1 equivalent) dropwise to the reaction mixture.

  • Continue stirring for 3-4 hours at 0-2 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Pyrimidine Ring Formation [1][2][3]

  • To a solution of the synthesized chalcone (1 equivalent) in dimethylformamide (DMF), add guanidine hydrochloride (1 equivalent).

  • Reflux the reaction mixture for 6-7 hours at 50-60 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated 4,6-disubstituted-pyrimidin-2-amine by filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., methanol).

Aurora Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against Aurora kinases.[7][12][13]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).[13]

    • Prepare a solution of active Aurora A or Aurora B kinase (e.g., 100 ng) in kinase buffer.

    • Prepare a substrate solution containing a suitable substrate (e.g., 1 µg inactive histone H3) and ATP (e.g., 100 µM) in kinase buffer.[13]

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the test inhibitor solution.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 30-60 minutes.[13]

  • Detection :

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

    • Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).[13]

    • Alternatively, use a luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity.[12]

Cell Viability (MTT) Assay

This protocol describes the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][4][14]

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[14]

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).[14]

  • MTT Addition and Incubation :

    • Remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 1.5 hours at 37°C.[14]

  • Formazan Solubilization and Measurement :

    • Remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Incubate for 15 minutes at 37°C with shaking.[14]

    • Measure the absorbance at 492 nm using a microplate reader.[14]

USP1/UAF1 Deubiquitinase Inhibition Assay

This protocol details an assay to measure the inhibition of the USP1/UAF1 complex.[11][15][16]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT).[15]

    • Prepare a solution of the USP1/UAF1 complex (e.g., 100 nM) in assay buffer.[15]

    • Prepare a substrate solution of K63-linked diubiquitin (e.g., 2 µM) in assay buffer.[15]

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure :

    • Add the test inhibitor at various concentrations to the assay solution containing the USP1/UAF1 complex.

    • Add the K63-linked diubiquitin substrate to initiate the reaction.

    • Incubate the reaction for 1 hour at 37°C.[15]

  • Detection :

    • Quench the reaction by adding Laemmli sample buffer.[15]

    • Separate the reaction products on a 20% denaturing SDS-PAGE gel.[15]

    • Stain the gel with Coomassie Blue and quantify the intensity of the diubiquitin and monoubiquitin bands.[15]

COX-2 Enzymatic Assay

This protocol describes a method for screening inhibitors of COX-2 activity.[6][9][17][18]

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8).[18]

    • Prepare a solution of human recombinant COX-2 enzyme.

    • Prepare a solution of heme in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure :

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the test inhibitor or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 37°C.[17]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for exactly two minutes at 37°C.[17]

  • Detection :

    • Stop the reaction by adding a saturated stannous chloride solution.[17]

    • Measure the absorbance at a wavelength between 405-420 nm.[17]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by this compound based compounds and the general workflow for their discovery are provided below.

Aurora_Kinase_Pathway This compound This compound Aurora Kinase Aurora Kinase This compound->Aurora Kinase Inhibition Histone H3 Histone H3 Aurora Kinase->Histone H3 Phosphorylation Phospho-Histone H3 Phospho-Histone H3 Histone H3->Phospho-Histone H3 Mitotic Arrest Mitotic Arrest Phospho-Histone H3->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase by this compound compounds.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

USP1_UAF1_Inhibition cluster_complex USP1/UAF1 Complex USP1 USP1 PCNA PCNA USP1->PCNA UAF1 UAF1 Ub-PCNA Ubiquitinated PCNA Ub-PCNA->USP1 Deubiquitination DNA Repair DNA Repair Ub-PCNA->DNA Repair This compound This compound This compound->USP1 Inhibition

Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays (e.g., Kinase Inhibition) Compound Synthesis->Biochemical Assays Cell-based Assays Cell-based Assays (e.g., MTT, Phenotypic) Biochemical Assays->Cell-based Assays In Vivo Studies In Vivo Studies (Xenograft Models) Cell-based Assays->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Compound Synthesis SAR

Caption: General workflow for the discovery of this compound based compounds.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the generation of diverse libraries of compounds, leading to the identification of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this important class of molecules in the development of new medicines.

References

A Technical Guide to the Theoretical and Computational Analysis of the 6-Phenylpyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental core in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The substituted pyrimidine scaffold, particularly the 6-phenylpyrimidin-4-amine core, has garnered significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Derivatives of this scaffold have been identified as potent inhibitors of crucial cellular targets like cyclin-dependent kinases (CDKs) and ubiquitin-specific proteases (USPs), making them promising candidates for drug development.[2][3][4]

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study this compound and its derivatives. It details the protocols for quantum mechanical calculations, molecular docking simulations, and molecular dynamics, and presents a consolidated view of the structural, electronic, and reactive properties of this important chemical scaffold. The aim is to furnish researchers and drug development professionals with a comprehensive resource for understanding and predicting the behavior of these molecules, thereby accelerating the design of novel therapeutics.

Computational Methodologies

A multi-faceted computational approach is essential for a thorough understanding of the this compound scaffold. The typical workflow involves geometry optimization, electronic property calculation, and simulation of interactions with biological targets.

G cluster_0 Computational Workflow mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311G++) mol_structure->geom_opt freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc Confirms Minimum Energy electronic_prop Electronic Property Analysis (HOMO-LUMO, MEP) geom_opt->electronic_prop docking Molecular Docking geom_opt->docking Optimized Ligand sar Structure-Activity Relationship (SAR) Analysis electronic_prop->sar target_id Biological Target Identification (e.g., CDK2, USP1) target_id->docking Protein Structure (PDB) md_sim Molecular Dynamics (MD) Simulation docking->md_sim Initial Pose binding_energy Binding Free Energy Calculation (MM/GBSA) md_sim->binding_energy binding_energy->sar

Caption: A typical workflow for the computational analysis of a small molecule.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.[5][6]

Protocol:

  • Structure Optimization: The initial geometry of the molecule is optimized to find the minimum energy conformation. The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional is commonly employed with basis sets such as 6-311G++(d,p) or 6-31G(d).[1][5][7] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.[1]

  • Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the optimized geometry.[8][9]

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity, kinetic stability, and electronic properties.[8][10] A smaller energy gap suggests higher reactivity.[10]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to predict reactive sites for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution and is useful for understanding intermolecular interactions.[1][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding binding modes and energies, guiding lead optimization.[3][11]

Protocol:

  • Ligand Preparation: The 3D structure of the this compound derivative is optimized using a suitable force field (e.g., Tripos) or DFT methods.[3]

  • Receptor Preparation: The crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) is obtained from the Protein Data Bank. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.[11]

  • Docking Simulation: Software like SYBYL or AutoDock is used to dock the prepared ligand into the active site of the receptor. The simulation generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[3][11]

  • Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the docked pose and the nature of the interactions.[3][12]

Protocol:

  • System Setup: The best-docked pose is used as the starting point. The complex is placed in a simulation box and solvated with an explicit water model.

  • Simulation: The system is subjected to energy minimization, followed by a period of heating and equilibration. A production run (typically nanoseconds in length) is then performed.

  • Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., via Root Mean Square Deviation) and to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[3]

Theoretical and Computational Results

Molecular Geometry

DFT calculations provide precise bond lengths and angles for the optimized molecular structure. For pyrimidine derivatives, the pyrimidine ring is generally found to be nearly planar.[13] The dihedral angle between the pyrimidine and phenyl rings is a key conformational parameter.

Table 1: Selected Calculated Geometrical Parameters for Pyrimidine Derivatives

Parameter Bond/Angle Typical Calculated Value (Å or °) Method Source
Bond Length C-N (pyrimidine ring) ~1.37 - 1.39 Å DFT/B3LYP [1]
Bond Length C-C (phenyl ring) ~1.34 - 1.53 Å DFT/B3LYP [7]
Bond Length C-NH2 ~1.36 Å DFT/B3LYP [7]

| Dihedral Angle | Pyrimidine-Phenyl | ~3.15 ° | X-ray |[13][14] |

Note: Values are derived from studies on closely related substituted pyrimidine structures.

Vibrational Analysis

Theoretical vibrational spectra are compared with experimental FTIR and Raman data to assign characteristic vibrational modes.

Table 2: Key Vibrational Frequencies for Phenylpyrimidine-Amine Scaffolds

Vibrational Mode Experimental Range (cm⁻¹) Theoretical Range (cm⁻¹) Source
N-H Stretching (amine) 3310 - 3450 ~3407 [7][15]
C-H Aromatic Stretching 3037 - 3480 - [15][16]
C=N Stretching (pyrimidine) 1510 - 1589 - [15]

| C=C Aromatic Stretching | 1656 - 1657 | - |[15] |

Electronic Properties (HOMO-LUMO Analysis)

The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. A lower gap often correlates with higher biological activity.

Table 3: Frontier Molecular Orbital Energies for Pyrimidine Derivatives

Compound Derivative E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV) Method Source
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine -6.2613 -0.8844 5.3769 B3LYP/6-311G++(d,p) [1]
4-aminopyrazolo(3,4-d)pyrimidine - - 4.867 B3LYP/6-31+G**(d,p) [17]

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | - | - | - | B3LYP/6-31G** |[6] |

Note: Direct HOMO/LUMO values for the specific this compound were not found; values for related heterocyclic amines are presented.

G cluster_0 FMO and Reactivity homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) gap Energy Gap (ΔE) homo->gap lumo->gap reactivity High Chemical Reactivity Low Kinetic Stability gap->reactivity Small ΔE

Caption: Relationship between the HOMO-LUMO energy gap and chemical reactivity.

Molecular Docking and Interaction Studies

Studies on derivatives of this compound have identified them as inhibitors of several key protein targets in cancer and other diseases.

  • Cyclin-Dependent Kinases (CDK2/4/6): These proteins are crucial regulators of the cell cycle, and their inhibition can halt cancer cell proliferation.[3] Docking studies show that pyrimidine derivatives bind in the ATP-binding pocket of CDKs, with binding energies ranging from -7.4 to -7.9 kcal/mol.[11] Key interactions often involve hydrogen bonds with residues like Lys33 and Asp145.[12]

  • USP1/UAF1 Deubiquitinase Complex: This complex is involved in the DNA damage response, and its inhibition is a promising anticancer strategy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar inhibitory potency against this target.[2][4]

Table 4: Molecular Docking Results for Phenylpyrimidine Derivatives

Compound/Derivative Target Protein PDB ID Binding Energy (kcal/mol) Source
4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine CDK2 1HCK -7.9 [11]
4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine CDK2 1HCK -7.7 [11]
4-(2-amino-3,5-dibromophenyl)-6-(4-bromophenyl)pyrimidin-2-amine CDK2 1HCK -7.5 [11]

| 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.4 |[11] |

Experimental Protocols

Synthesis

The synthesis of 4,6-disubstituted pyrimidin-2-amines, a class that includes this compound, commonly proceeds via the cyclization of a chalcone derivative with guanidine.[15][18]

G cluster_0 General Synthesis Route acetophenone Substituted Acetophenone chalcone Chalcone Derivative acetophenone->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone pyrimidine 4,6-Substituted Pyrimidin-2-amine chalcone->pyrimidine guanidine Guanidine Hydrochloride guanidine->pyrimidine reagent1 Base (NaOH) Ethanol reagent1->chalcone reagent2 Base (NaOH) DMF/Ethanol, Reflux reagent2->pyrimidine

Caption: General synthesis pathway for 4,6-diarylpyrimidin-2-amines.

Protocol:

  • Chalcone Synthesis: A substituted acetophenone and a substituted benzaldehyde are reacted in the presence of a base, such as 40% sodium hydroxide, in a solvent like absolute ethanol. The reaction is typically stirred at low temperatures (0-2 °C).[15]

  • Pyrimidine Ring Formation: The resulting chalcone derivative (0.01 mol) is refluxed with guanidine hydrochloride (0.01 mol) in a solvent such as ethanol or DMF, often with a base like sodium hydroxide, for several hours.[11][15]

  • Workup and Purification: The reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed, dried, and recrystallized from a suitable solvent like ethanol to yield the pure pyrimidine derivative.[11]

Characterization

The structure of the synthesized compounds is confirmed using a combination of spectroscopic techniques.

  • FTIR Spectroscopy: To identify characteristic functional groups like N-H (amine), C=N, and C=C (aromatic).[11][15]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the number and environment of protons and carbon atoms.[11][15]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.[15]

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various therapeutic targets. This guide has outlined the key theoretical and computational methodologies—from DFT and molecular docking to MD simulations—that are instrumental in elucidating the properties of these compounds. By integrating computational predictions with experimental synthesis and characterization, researchers can effectively explore the structure-activity relationships of this scaffold. The data and protocols summarized herein provide a robust framework for the rational design and development of novel drug candidates based on the this compound core, paving the way for future therapeutic innovations.

References

The Patent Landscape of 6-Phenylpyrimidin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-phenylpyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous patented compounds with diverse therapeutic applications. This technical guide provides an in-depth analysis of the patent landscape for these analogs, targeting researchers, scientists, and drug development professionals. We will explore the key therapeutic targets, summarize quantitative biological data, detail relevant experimental protocols, and visualize critical signaling pathways to offer a comprehensive resource for those innovating in this chemical space.

Key Therapeutic Targets and Patented Scaffolds

Analysis of the patent literature reveals that this compound analogs have been primarily developed as inhibitors of key enzymes and proteins implicated in cancer and inflammatory diseases. The main therapeutic targets include Cyclooxygenase-2 (COX-2), B-cell lymphoma 6 (BCL6), Phosphoinositide 3-kinase (PI3K), Anaplastic Lymphoma Kinase (ALK), and AXL receptor tyrosine kinase.

Table 1: Overview of Patented this compound Analogs and their Therapeutic Targets
Therapeutic TargetKey Patent Applicants/AssigneesIndication(s)Representative Structure/Scaffold
COX-2 University of MosulAnti-inflammatory, Anticancer4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives
BCL6 East China Normal UniversityDiffuse Large B-cell Lymphoma (DLBCL)N-phenyl-4-pyrimidinamine derivatives
PI3K/mTOR AstraZenecaProliferative Diseases2-benzimidazolyl-6-morpholino-4-phenylpyrimidine derivatives
ALK UnspecifiedCancer, Proliferative DiseasesN-phenyl-N'-(substituted phenyl)pyrimidine-2,4-diamine derivatives
Axl Kinase UnspecifiedCancerSubstituted N-phenylpyrimidin-2-amine analogs

Quantitative Biological Data

The potency of these analogs is a critical aspect of their patentability and therapeutic potential. The following tables summarize key quantitative data, such as IC50 values, extracted from relevant patents and scientific literature.

Table 2: In Vitro Inhibitory Activity of Representative this compound Analogs
Compound IDTargetAssay TypeIC50 (µM)Patent/Reference
Compound 4iCOX-2Enzymatic AssayPotent (exact value not specified)[1][2]
Compound 14jBCL6Competitive Binding AssayPotent (exact value not specified)[3]
Not SpecifiedPI3KKinase AssayNot Specified[4]
Not SpecifiedALKKinase AssayNot Specified[5]
Not SpecifiedAxlKinase AssayNot Specified

Note: Specific IC50 values are often not disclosed in initial patent filings but are characterized in subsequent scientific publications.

Signaling Pathways

Understanding the mechanism of action of these compounds requires a clear visualization of the signaling pathways they modulate.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Many cancers exhibit aberrant activation of this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Analog (PI3K Inhibitor) Inhibitor->PI3K

PI3K/mTOR signaling pathway and the point of inhibition.
ALK Signaling Pathway in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of various cancers.

ALK_Signaling_Pathway ALK ALK Fusion Protein (Constitutively Active) GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Analog (ALK Inhibitor) Inhibitor->ALK

Key downstream pathways activated by oncogenic ALK fusion proteins.
AXL Signaling Pathway

AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and drug resistance.

AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binding & Activation PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT Cellular_Response Proliferation, Survival, Migration, Drug Resistance AKT->Cellular_Response ERK->Cellular_Response STAT3->Cellular_Response Inhibitor This compound Analog (AXL Inhibitor) Inhibitor->AXL

AXL receptor signaling and its role in cancer progression.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives

This protocol outlines a common method for the synthesis of the core scaffold.

Synthesis_Workflow Start Substituted Acetophenone + Substituted Benzaldehyde Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation (Base-catalyzed) Cyclization Cyclization with Guanidine Hydrochloride Chalcone->Cyclization Product 4,6-Diphenylpyrimidin-2-amine Derivative Cyclization->Product

General synthetic workflow for 4,6-diphenylpyrimidin-2-amine derivatives.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • To a stirred solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature.

  • The reaction mixture is stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Step 2: Pyrimidine Ring Formation

  • A mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent (e.g., ethanol or DMF) is refluxed in the presence of a base (e.g., sodium ethoxide or potassium carbonate) for several hours (typically 6-12 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

  • The solid product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired 4,6-diphenylpyrimidin-2-amine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against various kinases.

  • Reagents and Materials : Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure : a. A kinase reaction is set up in a microplate well containing the kinase, a suitable buffer, and the test compound at various concentrations. b. The reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes). d. The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent and a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Assay

This protocol is used to evaluate the anti-cancer efficacy of lead compounds in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Cell Implantation : Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Treatment : Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis. The tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The this compound scaffold is a highly versatile and valuable core for the development of novel therapeutics, particularly in the oncology and anti-inflammatory fields. The patent landscape is characterized by a focus on inhibiting key kinases and other enzymes that drive disease progression. This guide provides a foundational understanding of the key patented analogs, their biological activities, mechanisms of action, and the experimental methodologies used in their discovery and development. For researchers and drug development professionals, this information serves as a critical resource for navigating and innovating within this promising area of medicinal chemistry.

References

Initial Screening of 6-Phenylpyrimidin-4-amine Derivatives for Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxic screening of 6-phenylpyrimidin-4-amine derivatives, a class of compounds demonstrating significant potential in anticancer research. This document outlines the experimental methodologies, summarizes key quantitative data, and illustrates the pertinent biological pathways involved in their mechanism of action.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous analogues exhibiting a wide range of biological activities, including potent anticancer effects. The this compound scaffold, in particular, has emerged as a promising framework for the development of novel cytotoxic agents. These compounds have been shown to target various cancer cell lines through diverse mechanisms of action, such as the inhibition of critical cellular enzymes and the induction of apoptosis. This guide focuses on the initial in vitro screening of these derivatives to identify lead compounds for further drug development.

Experimental Protocols

The initial assessment of cytotoxicity for this compound derivatives typically involves a series of standardized in vitro assays. The following protocols are compiled from established research methodologies.

Cell Culture

A panel of human cancer cell lines is selected to evaluate the breadth of cytotoxic activity. Commonly used cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human liver carcinoma

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • PC-3: Human prostate cancer

Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.

Apoptosis Assay by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay is performed, followed by flow cytometry analysis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives and related compounds from different studies.

Compound SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine derivative (Compound 4)MCF-70.57Staurosporine6.76[3]
Pyrido[2,3-d]pyrimidine derivative (Compound 4)HepG21.13Staurosporine5.07[3]
Pyrido[2,3-d]pyrimidine derivative (Compound 11)MCF-71.31Staurosporine6.76[3]
Pyrido[2,3-d]pyrimidine derivative (Compound 11)HepG20.99Staurosporine5.07[3]
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (Compound 20)HCT-116Not SpecifiedVemurafenibNot Specified[4]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2)HT-1080 (Fibrosarcoma)13.89 - 19.43--[4]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2)MCF-713.89 - 19.43--[4]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2)MDA-MB-231 (Breast)13.89 - 19.43--[4]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2)A54913.89 - 19.43--[4]
Uracil amide derivative (Compound 9)Human Breast Cancer Cells18--[4]
2,4-pyrimidinediamine derivative (Compound 12a)H2228 (Lung)0.011Ceritinib>0.1[5]
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine (Compound 3s)A549Not SpecifiedSBI-0206965Not Specified[6]
Pyridopyrimidinone-thiazole hybrid (Compound K5)MCF-7119--[7]
Pyridopyrimidinone-thiazole hybrid (Compound K5)HeLa15--[7]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visualizations of the experimental processes and the underlying biological mechanisms.

Experimental Workflow

G cluster_0 Cell Viability Screening cluster_1 Apoptosis Analysis A Seed Cancer Cells in 96-well Plates B Treat with this compound Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Values E->F G Treat Cells with IC50 Concentration F->G Select Potent Compounds H Stain with Annexin V-FITC and PI G->H I Analyze by Flow Cytometry H->I J Quantify Apoptotic Cells I->J

Caption: Workflow for cytotoxic screening and apoptosis analysis.

Signaling Pathways

Certain pyrimidine derivatives function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth.

EGFR_Pathway EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Derivative Pyrimidine-4,6-diamine Derivative Derivative->EGFR ATP ATP ATP->EGFR Binds to catalytic site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibition Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Some N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response.[8][9]

USP1_UAF1_Pathway Derivative N-benzyl-2-phenylpyrimidin -4-amine Derivative USP1_UAF1 USP1/UAF1 Complex Derivative->USP1_UAF1 Inhibits Cell_Survival Decreased Cell Survival Derivative->Cell_Survival Ub_PCNA Monoubiquitinated PCNA (Ub-PCNA) USP1_UAF1->Ub_PCNA Deubiquitinates DNA_Repair DNA Damage Response Ub_PCNA->DNA_Repair Promotes

Caption: USP1/UAF1 inhibition leading to decreased cell survival.

Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, leading to apoptosis.[3]

PIM1_Pathway Derivative Pyrido[2,3-d]pyrimidine Derivative PIM1 PIM-1 Kinase Derivative->PIM1 Inhibits Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PIM1->Anti_Apoptotic Phosphorylates & Stabilizes Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: PIM-1 kinase inhibition promoting apoptosis.

Conclusion

The initial screening of this compound derivatives has revealed a class of compounds with significant cytotoxic potential against a range of cancer cell lines. The diverse mechanisms of action, including the inhibition of key kinases and components of the DNA damage response pathway, underscore the therapeutic promise of this chemical scaffold. The data and protocols presented in this guide serve as a foundational resource for researchers in the field, facilitating the identification and optimization of novel anticancer agents. Further in-depth studies are warranted to explore the in vivo efficacy and safety profiles of the most promising candidates.

References

Methodological & Application

Application Note and Protocol: One-Pot Synthesis of 6-Phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and straightforward synthetic routes to novel pyrimidine derivatives is therefore of significant interest in drug discovery and development. This document provides a detailed protocol for a one-pot, three-component synthesis of 6-phenylpyrimidin-4-amine, a valuable building block for the synthesis of more complex molecules. The described method involves the reaction of benzaldehyde, malononitrile, and guanidine, offering a high-yield and procedurally simple approach to this important intermediate.

Reaction Scheme

The overall reaction for the one-pot synthesis of this compound is as follows:

Benzaldehyde + Malononitrile + Guanidine → this compound

Experimental Protocol

This protocol is based on established three-component condensation reactions for the synthesis of aminopyrimidines.[1][2][3][4][5]

Materials and Equipment:

  • Benzaldehyde (C₇H₆O)

  • Malononitrile (CH₂(CN)₂)

  • Guanidine hydrochloride (CH₅N₃·HCl) or Guanidine carbonate ((CH₅N₃)₂·H₂CO₃)

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)

  • Absolute ethanol (EtOH)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Recrystallization apparatus

  • Melting point apparatus

  • FT-IR and NMR spectrometers for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the base (e.g., sodium ethoxide) in absolute ethanol.

  • Addition of Reagents: To the stirred solution of the base in ethanol, add benzaldehyde, malononitrile, and guanidine hydrochloride (or carbonate) in equimolar amounts.

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The residue is then triturated with cold water, and the resulting solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and by melting point determination.

Data Presentation

The following table summarizes the typical quantitative data for the one-pot synthesis of this compound.

ParameterValue
Benzaldehyde (molar ratio)1.0 eq
Malononitrile (molar ratio)1.0 eq
Guanidine Salt (molar ratio)1.0 eq
Base (e.g., NaOEt)Catalytic to stoichiometric amount
SolventAbsolute Ethanol
Reaction TemperatureReflux (~78 °C)
Reaction Time2 - 4 hours
Typical Yield85 - 95%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reagents Reagents cluster_process Process cluster_product Product benzaldehyde Benzaldehyde mixing Mixing in Flask benzaldehyde->mixing malononitrile Malononitrile malononitrile->mixing guanidine Guanidine Salt guanidine->mixing base Base (e.g., NaOEt) base->mixing solvent Ethanol solvent->mixing reflux Reflux (2-4h) mixing->reflux cooling Cooling reflux->cooling workup Workup (Filtration/Evaporation) cooling->workup purification Recrystallization workup->purification final_product This compound purification->final_product

Caption: One-pot synthesis workflow for this compound.

Proposed Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Tautomerization benzaldehyde Benzaldehyde intermediate1 Benzylidenemalononitrile benzaldehyde->intermediate1 Base malononitrile Malononitrile malononitrile->intermediate1 intermediate1_ref Benzylidenemalononitrile guanidine Guanidine intermediate2 Adduct guanidine->intermediate2 intermediate2_ref Adduct intermediate1_ref->intermediate2 intermediate3 Cyclized Intermediate final_product This compound intermediate3->final_product Tautomerization intermediate2_ref->intermediate3 - H₂O

Caption: Proposed mechanism for the three-component synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Malononitrile is toxic and should be handled with care.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable; keep away from open flames and ignition sources.

Conclusion

The described one-pot synthesis provides an efficient, high-yielding, and operationally simple method for the preparation of this compound. This protocol is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in medicinal chemistry and drug development requiring access to this important heterocyclic building block.

References

Application Notes: Utilizing 6-Phenylpyrimidin-4-amine Scaffolds in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its role in numerous biologically active compounds. Specifically, the aminopyrimidine core is a recurring motif in a multitude of approved and investigational kinase inhibitors.[1][2][3] This is largely due to its ability to act as a bioisosteric replacement for the adenine base of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5] The 6-phenylpyrimidin-4-amine structure serves as a key building block for developing potent and selective kinase inhibitors. The phenyl group at the 6-position can engage in hydrophobic interactions within the active site, while the amine at the 4-position provides a crucial anchor to the kinase hinge. Further substitutions on these positions are pivotal for modulating potency, selectivity, and pharmacokinetic properties.[1][3]

Mechanism of Action

Derivatives of the this compound scaffold typically function as Type I or Type II kinase inhibitors, competing with ATP for binding to the active site. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide groups of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's catalytic activity.[5] The selectivity and potency of these inhibitors are often dictated by the various substituents on the core scaffold, which interact with adjacent hydrophobic pockets and specific residues within the kinase domain.[1][5]

Key Kinase Targets

Screening assays have demonstrated that derivatives of the aminopyrimidine core exhibit inhibitory activity against a range of kinases implicated in oncology and neurodegenerative diseases. Notable targets include:

  • Aurora Kinases (AURKA, AURKB): These serine/threonine kinases are crucial for mitotic progression. Inhibitors based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have shown potent activity against Aurora A and B kinases.[6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers. Aminopyrimidine derivatives have been developed as selective inhibitors of FGFR4.[8]

  • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a target in cancer therapy. Novel inhibitors with an aminopyrimidine core have demonstrated high potency against PLK4.[2]

  • Microtubule Affinity-Regulating Kinases (MARKs): These kinases are implicated in neurodegenerative disorders like Alzheimer's disease. Pyrimidine-based compounds have been identified as inhibitors of MARK4.[9][10]

  • Class III Receptor Tyrosine Kinases (RTKs): This family includes kinases like KIT and PDGFR. Certain 4-anilinopyrimidine derivatives have shown selective inhibition of this subfamily.[1][3]

Data Presentation: Inhibitory Activity of Representative Pyrimidine-Amine Derivatives

The following table summarizes the inhibitory activities of various kinase inhibitors built upon the pyrimidine-amine scaffold. It is important to note that these are derivatives and not the parent this compound compound itself.

Compound/Derivative NameTarget KinaseAssay TypePotency (IC50/Ki)Reference
Compound 6O (An aminodimethylpyrimidinol derivative)FGFR4Kinase AssayIC50: 75.3 nM[8]
CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)Aurora AKinase AssayKi: 8.0 nM[7]
CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)Aurora BKinase AssayKi: 9.2 nM[7]
Compound 8h (A pyrimidin-2-amine derivative)PLK4Kinase AssayIC50: 6.7 nM (0.0067 µM)[2]
Compound 14 (A 4,6-disubstituted pyrimidine derivative)MARK4ATPase AssayIC50: 7.52 µM[10]
MRT67307 (An aminopyrimidine parent compound)MARK3NanoBRET AssaySubmicromolar IC50[9]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Detection)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase using an ATP-depletion assay format, such as the Kinase-Glo® assay.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected via a luciferase-luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[11][12]

Materials:

  • Target kinase (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (test compound) dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis c_dilute 1. Compound Dilution Serially dilute test compound in DMSO, then in assay buffer. plate_cpd 4. Plate Compound Add diluted compound or DMSO (controls) to wells. k_prep 2. Kinase/Substrate Mix Prepare a master mix of kinase and substrate in buffer. add_kinase 5. Add Kinase Mix Add kinase/substrate mix to wells. atp_prep 3. ATP Solution Prepare ATP solution at 2X final concentration in buffer. start_rxn 6. Initiate Reaction Add ATP solution to all wells to start. plate_cpd->add_kinase add_kinase->start_rxn incubate 7. Incubate Incubate at room temperature (e.g., 60 minutes). start_rxn->incubate add_reagent 8. Add Detection Reagent Stop reaction and initiate luminescence by adding ATP detection reagent. incubate->add_reagent incubate_lum 9. Stabilize Signal Incubate for 10 minutes. add_reagent->incubate_lum read_plate 10. Read Luminescence Measure signal with a luminometer. incubate_lum->read_plate analyze 11. Data Analysis Calculate % inhibition and determine IC50 value. read_plate->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Create a serial dilution series of the this compound derivative in DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted compound to the appropriate wells of a 384-well plate.

    • For controls, add 2.5 µL of buffer with DMSO to "positive control" (100% activity) and "negative control" (0% activity) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer.

    • Add 2.5 µL of this mix to the experimental and positive control wells.

    • Add 2.5 µL of buffer containing only the substrate to the negative control wells.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is detectable.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (Lumi_inhibitor - Lumi_max) / (Lumi_min - Lumi_max) (Where Lumi_max is the positive control and Lumi_min is the negative control).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol determines the effect of a this compound derivative on the proliferation of a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile, clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Visualization

Many pyrimidine-amine derivatives target kinases involved in cell cycle control. The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A (AURKA), a key mitotic regulator and a known target for this class of inhibitors.[6][7]

G cluster_pathway Simplified Aurora Kinase A Mitotic Pathway aurka Aurora Kinase A (AURKA) plk1 PLK1 aurka->plk1 Activates centrosome Centrosome Maturation aurka->centrosome Promotes cdc25 Cdc25 plk1->cdc25 Activates cdk1 CDK1/Cyclin B cdc25->cdk1 Activates mitosis Mitotic Entry & Progression cdk1->mitosis Drives spindle Spindle Assembly centrosome->spindle spindle->mitosis inhibitor This compound Derivative inhibitor->aurka Inhibits

Caption: Inhibition of Aurora Kinase A by a pyrimidine derivative disrupts mitotic progression.

References

Application of 6-Phenylpyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in treating a multitude of diseases, primarily by targeting key enzymes and signaling pathways involved in pathogenesis. This document provides a detailed overview of the applications of this compound derivatives, including their synthesis, biological activities, and relevant experimental protocols.

Overview of Biological Activities

Derivatives of this compound have been extensively explored for their therapeutic potential across several key areas:

  • Anticancer Activity: This is the most prominent application, with derivatives showing efficacy as inhibitors of various protein kinases crucial for cancer cell proliferation and survival. Key targets include Aurora kinases, Polo-like kinase 4 (PLK4), and FMS-like tyrosine kinase-3 (FLT3).[1][2][3] They have also been investigated as deubiquitinase (USP1/UAF1) inhibitors and have shown cytotoxic effects against various cancer cell lines.[4][5]

  • Anti-inflammatory Activity: Certain derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[6][7][8]

  • Antimicrobial and Antiprotozoal Activity: The scaffold has been utilized to develop agents with activity against bacteria, fungi, and protozoa.[9][10]

Key Molecular Targets and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their ability to modulate the activity of several key protein targets.

Kinase Inhibition

The pyrimidine core is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, making it an excellent scaffold for kinase inhibitor design.[11]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic failure and apoptosis in cancer cells.[1][12]

  • Polo-like Kinase 4 (PLK4): Novel aminopyrimidine-based derivatives have been developed as highly potent and selective PLK4 inhibitors, showing promise in the treatment of breast cancer.[3]

  • FMS-like Tyrosine Kinase-3 (FLT3): Pyrimidine-4,6-diamine derivatives have been investigated as type II-like inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[2]

  • Casein Kinase 1 (CK1): N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been discovered as novel CK1 inhibitors.[13]

COX-2 Inhibition

4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been designed as selective COX-2 inhibitors. The SO2Me moiety plays a crucial role by inserting into a secondary binding pocket of the COX-2 enzyme, contributing to their selectivity over COX-1.[6][7]

USP1/UAF1 Deubiquitinase Inhibition

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival.[4]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Anticancer Activity (Kinase Inhibition)
Compound Derivative Class Target Kinase IC50 / Ki Value Reference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora AKi = 8.0 nM[12]
Aurora BKi = 9.2 nM[12]
Aminopyrimidine core derivativesPLK4IC50 = 0.0067 µM (for compound 8h)[3]
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1IC50 = 70 - 310 nM[4]
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivativesCK1IC50 = 78 nM[13]
Table 2: Anti-inflammatory Activity (COX-2 Inhibition)
Compound Derivative Class Target Enzyme IC50 Value Reference
Pyrano[2,3-d]pyrimidine derivativesCOX-20.04 ± 0.09 µmol (for compound 5)[8]
0.04 ± 0.02 µmol (for compound 6)[8]
Pyrimidine-pyridine hybridsCOX-20.25 - 0.89 µM[8]
Table 3: Antiproliferative Activity against Cancer Cell Lines
Compound Derivative Cell Line IC50 / GI50 Value Reference
Compound 8h (PLK4 inhibitor)MCF-7 (Breast)<50 nM[3]
MDA-MB-231 (Breast)<50 nM[3]
BT474 (Breast)<50 nM[3]
Compound 12bHT-29 (Colon)GI50 = 0.44 µM[14]
DU-145 (Prostate)GI50 = 1.07 µM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 4,6-Disubstituted di-(phenyl)pyrimidin-2-amines

This protocol is based on the reaction of chalcones with guanidine hydrochloride.[15][16][17]

Step 1: Synthesis of Chalcones

  • Dissolve the appropriate substituted acetophenone in absolute ethanol.

  • Add an equimolar amount of the corresponding aromatic aldehyde.

  • Cool the mixture to 0-2 °C in an ice bath.

  • Slowly add 40% aqueous NaOH solution while stirring.

  • Continue stirring for 3-4 hours at 0-2 °C.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 4,6-Disubstituted di-(phenyl)pyrimidin-2-amines

  • In a round-bottom flask, take equimolar amounts of the synthesized chalcone and guanidine hydrochloride.

  • Add dimethylformamide (DMF) as the solvent.

  • Reflux the reaction mixture for 6-7 hours at 50-60 °C.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain the pure 4,6-disubstituted di-(phenyl)pyrimidin-2-amine derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay is used to determine the selective inhibitory activity of the synthesized compounds.[6][7]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

  • Enzyme Incubation: Pre-incubate the enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37 °C, terminate the reaction by adding a solution of HCl.

  • Quantification: Measure the concentration of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][7][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo assay is a standard model for evaluating acute inflammation.[15][17]

  • Animal Model: Use adult Wistar rats of either sex.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized compound.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight).

  • Induction of Edema: After a certain period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and assess the statistical significance.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

general_synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone FinalProduct 4,6-Disubstituted di-(phenyl)pyrimidin-2-amine Chalcone->FinalProduct Guanidine Guanidine HCl Guanidine->FinalProduct Cyclization Base Base (e.g., NaOH) Base->Chalcone Claisen-Schmidt Condensation Solvent Solvent (e.g., DMF) Solvent->FinalProduct kinase_inhibition_pathway cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., FLT3) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Aurora Aurora Kinase Mitosis Mitosis Aurora->Mitosis PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Proliferation Cell Proliferation & Survival Downstream->Proliferation Centrosome->Mitosis Mitosis->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->Aurora Inhibits Inhibitor->PLK4 Inhibits cox2_inhibition_pathway cluster_inflammation Inflammatory Cascade CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins1 Prostaglandins (Physiological) ArachidonicAcid->Prostaglandins1 COX-1 Prostaglandins2 Prostaglandins (Inflammatory) ArachidonicAcid->Prostaglandins2 COX-2 COX1 COX-1 COX2 COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins2->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Selective Inhibition

References

Application Notes and Protocols for 6-Phenylpyrimidin-4-amine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. These derivatives have demonstrated efficacy against a range of malignancies by targeting key cellular processes involved in cancer progression, including cell cycle regulation, signal transduction, and DNA damage repair. Their mechanism of action often involves the inhibition of critical protein kinases and other enzymes that are dysregulated in cancer cells. This document provides a comprehensive overview of the applications of these derivatives in anticancer drug discovery, including detailed experimental protocols for their evaluation and visualization of their molecular targets and mechanisms.

I. Anticancer Activity of this compound Derivatives

This compound derivatives have shown significant promise as anticancer agents by targeting various protein kinases and other enzymes crucial for tumor growth and survival. The following tables summarize the in vitro activity of representative compounds from this class against various cancer cell lines and molecular targets.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
ML323 N-benzyl-2-phenylpyrimidin-4-amineA549Non-small cell lung cancer1.5[1]
ML323 N-benzyl-2-phenylpyrimidin-4-amineH460Non-small cell lung cancer1.2[1]
ML323 N-benzyl-2-phenylpyrimidin-4-amineHCT116Colon cancer2.5[1]
Compound 8h Pyrimidin-2-amineMCF-7Breast cancer0.045
Compound 8h Pyrimidin-2-amineBT474Breast cancer0.038
Compound 8h Pyrimidin-2-amineMDA-MB-231Breast cancer0.062
Derivative 12 4,6-diphenylpyrimidin-2-amineHCT116Colon cancerNot specified[2]
Table 2: Kinase and Enzyme Inhibitory Activity of this compound Derivatives
Compound IDTarget Kinase/EnzymeInhibition ParameterValue (nM)Reference
ML323 USP1/UAF1IC5076
Compound 8h PLK4IC506.7
CYC116 Aurora AKi8.0[3]
CYC116 Aurora BKi9.2[3]
Derivative 12 Aurora ANot specifiedNot specified[2]

II. Key Signaling Pathways Targeted

This compound derivatives exert their anticancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.

PLK4_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Derivative PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Apoptosis Apoptosis PLK4->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PLK4->Cell_Cycle_Arrest Mitotic_Entry Mitotic Entry Centriole_Dup->Mitotic_Entry Cytokinesis Cytokinesis Mitotic_Entry->Cytokinesis Compound This compound Derivative (e.g., Cmpd 8h) Compound->PLK4

PLK4 Signaling Pathway Inhibition

Aurora_Kinase_Signaling_Pathway cluster_0 Mitosis cluster_1 Inhibition by this compound Derivative Aurora_A Aurora A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Aurora_B Aurora B Chromosome_Seg Chromosome Segregation Aurora_B->Chromosome_Seg Aurora_B->Mitotic_Arrest Cytokinesis Cytokinesis Chromosome_Seg->Cytokinesis Compound This compound Derivative (e.g., CYC116) Compound->Aurora_A Compound->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Aurora Kinase Signaling Pathway Inhibition

USP1_UAF1_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound Derivative DNA_Damage DNA Damage (e.g., Cisplatin) PCNA_Ub PCNA Monoubiquitination DNA_Damage->PCNA_Ub TLS Translesion Synthesis PCNA_Ub->TLS DNA_Repair DNA Repair TLS->DNA_Repair USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->PCNA_Ub Deubiquitinates Increased_PCNA_Ub Increased PCNA-Ub USP1_UAF1->Increased_PCNA_Ub Compound This compound Derivative (e.g., ML323) Compound->USP1_UAF1 Cell_Death Cell Death Increased_PCNA_Ub->Cell_Death

USP1/UAF1 DNA Damage Response Pathway Inhibition

III. Experimental Protocols

Detailed and reproducible protocols are critical for the successful evaluation of novel anticancer compounds. The following section provides step-by-step methodologies for key in vitro assays.

A. General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of this compound derivatives involves a two-step process utilizing Suzuki coupling followed by a Buchwald-Hartwig amination.

Synthesis_Workflow Start 2,4-Dichloropyrimidine Step1 Suzuki Coupling (Phenylboronic acid, Pd catalyst, base) Start->Step1 Intermediate 2-Chloro-4-phenylpyrimidine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Amine, Pd catalyst, ligand, base) Intermediate->Step2 Final_Product This compound Derivative Step2->Final_Product

General Synthesis Workflow

Protocol:

  • Suzuki Coupling:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane, toluene) is added the desired phenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

    • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 2-chloro-4-phenylpyrimidine, is purified by column chromatography.

  • Buchwald-Hartwig Amination:

    • To a solution of the 2-chloro-4-phenylpyrimidine intermediate (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., toluene, dioxane) is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).

    • The reaction mixture is degassed and heated under an inert atmosphere at 90-110 °C for 6-24 hours.

    • After cooling, the mixture is filtered through celite, and the filtrate is concentrated.

    • The residue is purified by column chromatography to yield the final this compound derivative.

B. Cell Viability and Cytotoxicity Assays

Cytotoxicity_Workflow Seed Seed cancer cells in 96-well plate Treat Treat with this compound derivatives (serial dilutions) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add MTT or Neutral Red reagent Incubate->Add_Reagent Incubate2 Incubate (2-4 hours for MTT, 2 hours for Neutral Red) Add_Reagent->Incubate2 Solubilize Solubilize formazan (MTT) or extract dye (Neutral Red) Incubate2->Solubilize Read Measure absorbance (spectrophotometer) Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Cytotoxicity Assay Workflow

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Neutral Red Assay

  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

  • Protocol:

    • Plate and treat cells as described in the MTT assay protocol.

    • After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in serum-free medium) to each well.

    • Incubate for 2 hours at 37°C.

    • Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

    • Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability and IC50 values as in the MTT assay.

C. Apoptosis and Cell Cycle Analysis

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) Seed_A Seed and treat cells Harvest_A Harvest cells (including supernatant) Seed_A->Harvest_A Wash_A Wash with PBS and Binding Buffer Harvest_A->Wash_A Stain_A Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_A->Stain_A Analyze_A Analyze by Flow Cytometry Stain_A->Analyze_A Seed_C Seed and treat cells Harvest_C Harvest and fix cells (e.g., 70% ethanol) Seed_C->Harvest_C Wash_C Wash with PBS Harvest_C->Wash_C Stain_C Treat with RNase A and stain with Propidium Iodide (PI) Wash_C->Stain_C Analyze_C Analyze by Flow Cytometry Stain_C->Analyze_C

Apoptosis and Cell Cycle Analysis Workflow

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The FITC signal (FL1) detects Annexin V binding, and the PI signal (FL2/FL3) detects necrotic cells.

2. Cell Cycle Analysis by Propidium Iodide Staining

  • Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Seed and treat cells as for the apoptosis assay.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to degrade RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

D. In Vitro Kinase and Enzyme Inhibition Assays

1. General In Vitro Kinase Inhibition Assay (e.g., for PLK4, Aurora Kinases)

  • Principle: The inhibitory activity of a compound against a specific kinase is determined by measuring the reduction in the phosphorylation of a substrate in the presence of the compound. This can be quantified using various methods, including radiometric assays (³²P-ATP) or non-radiometric methods like fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™).

  • Protocol (Luminescence-based - ADP-Glo™ as an example):

    • Prepare a reaction mixture containing the purified kinase, a specific substrate, and the kinase assay buffer.

    • Add serial dilutions of the this compound derivative to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percent inhibition and IC50 values.

2. USP1/UAF1 Deubiquitinase Activity Assay (Fluorescence-based)

  • Principle: The activity of the USP1/UAF1 deubiquitinase complex is measured by the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in fluorescence.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).

    • In a 384-well plate, add the purified USP1/UAF1 enzyme complex to the reaction buffer.

    • Add serial dilutions of the test compound (e.g., ML323) or a DMSO control.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the Ub-Rho110 substrate.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. The compounds derived from this core structure have demonstrated potent activity against a variety of cancer-relevant targets, leading to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth. The detailed protocols and pathway visualizations provided in these application notes are intended to facilitate the research and development efforts of scientists working to advance these promising molecules into the next generation of cancer therapies.

References

Application Notes and Protocols for the Biological Evaluation of 6-Phenylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenylpyrimidin-4-amine analogs represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the field of oncology. The core structure of these molecules serves as a versatile scaffold for the development of targeted therapies, frequently acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival signaling pathways. The biological evaluation of these analogs is crucial to determine their potency, selectivity, and mechanism of action.

These application notes provide a comprehensive overview of the experimental procedures for the biological characterization of this compound analogs. Detailed protocols for key in vitro assays are presented, along with guidance on data presentation and visualization of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative activity of this compound analogs is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative pyrimidine derivatives, including those with the this compound scaffold, against various cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: IC50 Values of Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile 10bMCF-7 (Breast)7.68[1]
Pyrimidine-5-carbonitrile 10bHepG2 (Liver)3.56[1]
Pyrimidine-5-carbonitrile 10bA549 (Lung)5.85[1]
Furo[2,3-d]pyrimidine 7bA549 (Lung)6.66[2]
Furo[2,3-d]pyrimidine 7bHT-29 (Colon)8.51[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one 8aA-549 (Lung)16.2[3]
Pyrido[2,3-d]pyrimidin-4(3H)-one 8aPC-3 (Prostate)7.98[3]
Pyrido[2,3-d]pyrimidin-4(3H)-one 8aHCT-116 (Colon)25.61[3]
2,4-pyrimidinediamine derivative 12aSK-N-BE(2) (Neuroblastoma)0.0003 - 0.01[4]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrimidine-5-carbonitrile 10bEGFR8.29[1]
Furo[2,3-d]pyrimidine 4cVEGFR-257.1[2]
Furo[2,3-d]pyrimidine 7bVEGFR-242.5[2]
Furo[2,3-d]pyrimidine 7cVEGFR-252.5[2]
Pyrazolo[3,4-d]pyrimidine 16EGFR34[5]
Pyrido[2,3-d]pyrimidin-4(3H)-one 8aEGFRWT99[3]
Pyrido[2,3-d]pyrimidin-4(3H)-one 8aEGFRT790M123[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific protein kinase (e.g., EGFR, VEGFR-2). The assay measures the amount of ADP produced, which is a universal product of the kinase reaction, often using a fluorescence-based detection method.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase buffer

  • Substrate peptide

  • ATP

  • This compound analogs (dissolved in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the this compound analogs in kinase buffer. Prepare a solution of the kinase and substrate in kinase buffer. Prepare the ATP solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution to the wells.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add the detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the effect of this compound analogs on the expression and phosphorylation status of target proteins and downstream signaling molecules.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the this compound analogs at the desired concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling pathway, a common target for this compound analogs. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PLCg PLCγ EGFR->PLCg RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Analog This compound Analog Analog->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro biological evaluation of this compound analogs.

Experimental_Workflow start Start: Synthesis of Analogs cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) ic50_determination->kinase_assay western_blot Western Blot Analysis ic50_determination->western_blot ic50_kinase Kinase IC50 Determination kinase_assay->ic50_kinase lead_selection Lead Compound Selection ic50_kinase->lead_selection pathway_analysis Downstream Pathway Analysis western_blot->pathway_analysis pathway_analysis->lead_selection in_vivo In Vivo Studies (Xenograft Models) lead_selection->in_vivo

Caption: General experimental workflow for the in vitro evaluation of this compound analogs.

References

Application Notes and Protocols for High-Throughput Screening of 6-Phenylpyrimidin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently appearing in compounds targeting a wide range of biological targets. Its structural features allow for versatile interactions with protein active sites, making it an ideal core for combinatorial libraries. High-throughput screening (HTS) of these libraries is a critical step in identifying novel hit compounds for therapeutic development. These notes provide detailed protocols and data for screening this compound libraries against key enzyme families, such as protein kinases and deubiquitinases.

Application Note 1: Screening for Protein Kinase Inhibitors

The pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors.[1] Libraries based on the this compound scaffold have been successfully screened to identify potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][2] For example, derivatives of the aminopyrimidine core have yielded potent inhibitors against Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in oncology.[3]

Data Presentation: PLK4 Inhibition

The following table summarizes in vitro enzyme activity for a series of aminopyrimidine derivatives against PLK4.[3]

Compound IDTargetIC50 (µM)
Centrinone (Control) PLK40.003
Compound 3b PLK40.0312
Compound 8h PLK40.0067

Signaling Pathway Visualization

cluster_pathway Generic Kinase Signaling Cascade UP Upstream Signal (e.g., Growth Factor) REC Receptor Tyrosine Kinase (RTK) UP->REC Activates KIN1 Kinase 1 (e.g., PLK4) REC->KIN1 Activates SUB Substrate Protein KIN1->SUB Phosphorylates ATP ATP pSUB Phosphorylated Substrate SUB->pSUB RESP Cellular Response (e.g., Proliferation, Centriole Duplication) pSUB->RESP Triggers ADP ADP ATP->ADP  Pi LIB This compound Inhibitor LIB->KIN1  Inhibits ATP Binding

A generic kinase signaling pathway showing inhibition.
Experimental Protocol: Luminescence-Based Kinase Assay (HTS)

This protocol is adapted for a high-throughput, luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.

Materials:

  • Purified target kinase (e.g., PLK4)

  • Specific peptide substrate

  • Kinase assay buffer (optimized for the target enzyme)

  • This compound library compounds (typically dissolved in DMSO)

  • ATP solution (at or near the Km for the target kinase)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Acoustic dispenser or multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each library compound from the source plate to a 384-well assay plate. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Enzyme Preparation: Prepare a solution of the target kinase and its specific substrate in the kinase assay buffer.

  • Enzyme Addition: Dispense the kinase-substrate mixture into each well of the assay plate containing the compounds.

  • Incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This reagent lyses cells (if a cell-based assay) and contains luciferase and luciferin to generate a light signal proportional to the ATP concentration.

  • Data Reading: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using the controls (DMSO = 0% inhibition, strong inhibitor = 100% inhibition). Calculate the percent inhibition for each compound and identify "hits" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Application Note 2: Screening for Deubiquitinase (DUB) Inhibitors

The USP1/UAF1 deubiquitinase complex is a regulator of DNA damage response and a promising target for anticancer therapies.[4] A quantitative HTS campaign successfully identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of this complex.[4]

Data Presentation: USP1/UAF1 Inhibition

The following table summarizes data for a key compound identified through HTS and subsequent optimization.[4]

Compound IDTargetIC50 (nM)Cellular Effect
ML323 USP1/UAF121Increased monoubiquitinated PCNA levels

HTS Workflow Visualization

cluster_workflow High-Throughput Screening Workflow LIB Compound Library (>400,000 compounds) HTS Primary qHTS Screen (Single Concentration) LIB->HTS HITS Primary Hits (~1,500 compounds) HTS->HITS Identifies CONF Hit Confirmation (Fresh Powder) HITS->CONF VALID Confirmed Hits CONF->VALID Validates DR Dose-Response Curve (IC50 Determination) VALID->DR LEAD Lead Compounds (e.g., ML323) DR->LEAD Prioritizes

A typical workflow for a quantitative HTS campaign.
Experimental Protocol: Fluorescence-Based DUB Assay (HTS)

This protocol describes a general method for a fluorescence-based assay to screen for inhibitors of a deubiquitinase like USP1/UAF1. The assay measures the cleavage of a ubiquitin-rhodamine substrate, where cleavage leads to an increase in fluorescence.

Materials:

  • Purified USP1/UAF1 enzyme complex

  • Fluorogenic substrate (e.g., Ubiquitin-rhodamine 110)

  • Assay buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound library compounds (dissolved in DMSO)

  • Black, low-volume 384-well or 1536-well assay plates

  • Acoustic dispenser

  • Plate reader with fluorescence detection (e.g., Ex/Em = 485/535 nm for rhodamine)

Methodology:

  • Compound Plating: Dispense nanoliter volumes of library compounds and controls (DMSO, known inhibitor) into the assay plates.

  • Enzyme Addition: Prepare a solution of the USP1/UAF1 complex in assay buffer and dispense it into the wells.

  • Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer and add it to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at a constant temperature.

  • Data Analysis:

    • For each well, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the reaction rates based on positive and negative controls to calculate the percent inhibition for each library compound.

    • Identify primary hits that exceed a defined inhibition threshold.

  • Hit Confirmation and Follow-up:

    • Re-testing: Confirm active compounds by re-testing from freshly prepared solutions.

    • Dose-Response: Perform serial dilutions of confirmed hits to generate dose-response curves and determine their IC50 values.

    • Secondary Assays: Characterize lead compounds in secondary assays, such as cell-based assays to measure downstream effects (e.g., levels of monoubiquitinated PCNA).[4]

References

Application Notes and Protocols for the Scalable Synthesis of 6-Phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of 6-phenylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic strategies are presented: a classical condensation approach and a modern cross-coupling method. Each protocol is designed with scalability in mind, offering robust procedures for multigram to kilogram production.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a common feature in molecules targeting kinases, G-protein coupled receptors, and other important biological targets. Consequently, efficient and scalable access to substituted pyrimidines like this compound is of significant interest to the pharmaceutical industry. This document outlines two proven methods for its synthesis, providing detailed experimental procedures, quantitative data for comparison, and visual workflows to aid in laboratory and pilot-plant scale-up.

Method 1: Condensation of a β-Diketone with Guanidine

This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine salt. For the synthesis of this compound, the readily available benzoylacetone (1-phenylbutane-1,3-dione) is reacted with guanidine hydrochloride. This method is cost-effective and straightforward, making it an attractive option for large-scale synthesis.

Experimental Protocol: Condensation Synthesis

Materials:

  • Benzoylacetone (1-phenylbutane-1,3-dione)

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol (10 mL per gram of sodium) under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents) and stir until it is completely dissolved.

  • Addition of β-Diketone: Slowly add a solution of benzoylacetone (1.0 equivalent) in absolute ethanol to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Precipitation: Slowly pour the concentrated reaction mixture into ice-cold deionized water with vigorous stirring. Adjust the pH to ~7-8 with dilute hydrochloric acid. A precipitate of 6-phenyl-2-methylpyrimidin-4-amine will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data: Condensation Synthesis
ParameterValueReference
Yield 75-85%Adapted from general pyrimidine synthesis procedures.
Purity (by HPLC) >98%Typical purity after recrystallization.
Reaction Time 6-8 hoursMonitored by TLC/HPLC.
Scale Demonstrated on gram to kilogram scale.General scalability of condensation reactions.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern synthetic route utilizes a palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and a boronic acid. For the synthesis of this compound, 4-amino-6-chloropyrimidine is coupled with phenylboronic acid. This method offers high yields and excellent functional group tolerance, making it a versatile and scalable option.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Amino-6-chloropyrimidine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Ligand (if required, e.g., dppf for PdCl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water, or DME)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 4-amino-6-chloropyrimidine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data: Suzuki-Miyaura Coupling
ParameterValueReference
Yield 80-95%Adapted from similar Suzuki coupling protocols.[1][2]
Purity (by HPLC) >99%Typical purity after chromatographic purification.
Reaction Time 4-12 hoursMonitored by TLC/LC-MS.
Catalyst Loading 1-5 mol%Dependent on catalyst and reaction scale.
Scale Readily scalable with appropriate reactor technology.The Suzuki-Miyaura reaction is widely used in industrial synthesis.[3]

Visualizing the Synthesis and Potential Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflows and a potential signaling pathway where pyrimidine derivatives often play an inhibitory role.

experimental_workflow_condensation cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product benzoylacetone Benzoylacetone mix Mix & Dissolve in Ethanol benzoylacetone->mix guanidine Guanidine HCl guanidine->mix naoet Sodium Ethoxide naoet->mix reflux Reflux (6-8h) mix->reflux workup Work-up & Precipitation reflux->workup purify Recrystallization workup->purify product This compound purify->product

Workflow for Condensation Synthesis.

experimental_workflow_suzuki cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product chloro_pyr 4-Amino-6-chloropyrimidine setup Reaction Setup under Inert Gas chloro_pyr->setup phenyl_boronic Phenylboronic Acid phenyl_boronic->setup pd_catalyst Palladium Catalyst pd_catalyst->setup base Base (e.g., K2CO3) base->setup heat Heat (80-100°C, 4-12h) setup->heat extraction Aqueous Work-up & Extraction heat->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

Workflow for Suzuki-Miyaura Coupling.

signaling_pathway cluster_pathway Representative Kinase Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf

Potential Target Pathway for Pyrimidine Derivatives.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 6-Phenylpyrimidin-4-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of small molecules that can modulate critical inflammatory pathways. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory activity of 6-phenylpyrimidin-4-amine compounds, focusing on their ability to modulate key inflammatory mediators and signaling pathways.

The protocols outlined below describe in vitro assays to evaluate the inhibitory effects of these compounds on the production of pro-inflammatory cytokines, the activity of cyclooxygenase (COX) enzymes, and the activation of the NF-κB signaling pathway. These assays are fundamental in the preliminary screening and characterization of potential anti-inflammatory drug candidates.

Key Inflammatory Signaling Pathways

The inflammatory response is orchestrated by a complex network of signaling pathways. Two central pathways in inflammation are the NF-κB signaling cascade and the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.

inflammatory_pathways cluster_nfkb NF-κB Signaling Pathway cluster_cox Cyclooxygenase (COX) Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus_NFkB->Gene_Expression Induction Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Metabolism Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation

Caption: Overview of the NF-κB and COX inflammatory signaling pathways.

Experimental Workflow

The assessment of the anti-inflammatory potential of this compound compounds will follow a multi-step in vitro screening process. This workflow allows for a comprehensive evaluation, from broad effects on inflammatory cells to specific molecular targets.

experimental_workflow cluster_primary_screening Primary Screening: Cellular Assays cluster_secondary_screening Secondary Screening: Enzymatic & Pathway-Specific Assays cluster_data_analysis Data Analysis & Interpretation Compound This compound Compounds LPS_Assay LPS-Induced Cytokine Production Assay (e.g., in RAW 264.7 cells) Compound->LPS_Assay Cytotoxicity Cell Viability Assay (e.g., MTT, MTS) Compound->Cytotoxicity COX_Assay COX-1 & COX-2 Inhibition Assay LPS_Assay->COX_Assay NFkB_Assay NF-κB Activation Assay LPS_Assay->NFkB_Assay IC50 IC50 Determination COX_Assay->IC50 NFkB_Assay->IC50 Selectivity Selectivity Index (COX-2 vs COX-1) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

LPS-Induced Cytokine Production in Macrophages

This assay evaluates the ability of the test compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound compounds

  • Reference compound (e.g., Dexamethasone)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds and the reference compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Determine the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound 1 1
10
50
Test Compound 2 1
10
50
Dexamethasone 1
10
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds against the two isoforms of the COX enzyme, COX-1 and COX-2.[4][5][6][7][8] This helps in assessing the potency and selectivity of the compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound compounds

  • Reference compounds (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • Detection reagent (e.g., for colorimetric or fluorometric assay)

  • 96-well assay plate

Protocol:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the reaction buffer.

  • Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compounds or reference inhibitors at various concentrations. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation and Termination: Incubate for a specific time (e.g., 2 minutes) at 37°C. Stop the reaction according to the specific assay kit instructions (e.g., by adding a stopping solution).

  • Detection: Measure the product formation using a plate reader at the appropriate wavelength for the chosen detection method (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 1
Test Compound 2
Celecoxib
Indomethacin
NF-κB Activation Assay

This assay measures the ability of the test compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with a pro-inflammatory stimulus like TNF-α.[9][10][11]

Materials:

  • A suitable cell line (e.g., HeLa or HEK293) stably expressing a reporter gene under the control of an NF-κB response element, or for immunofluorescence, a cell line like A549.

  • Complete cell culture medium

  • TNF-α

  • This compound compounds

  • Reference inhibitor (e.g., BAY 11-7082)

  • For reporter gene assay: Luciferase assay reagent

  • For immunofluorescence: Primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining, and a high-content imaging system.

Protocol (Immunofluorescence Method):

  • Cell Seeding: Seed cells on a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation:

CompoundConcentration (µM)Inhibition of NF-κB Nuclear Translocation (%)
Test Compound 1 1
10
50
Test Compound 2 1
10
50
BAY 11-7082 1
10

Conclusion

The described protocols provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound compounds. By systematically assessing their effects on cytokine production, COX enzyme activity, and NF-κB signaling, researchers can identify promising lead compounds for further development. Positive results from these assays would warrant progression to more complex cellular models and eventually to in vivo models of inflammation to validate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-phenylpyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, leading to improved yields and product purity.

Route 1: From 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

This is a common and direct method for the synthesis of this compound.

Question 1: My reaction yield is consistently low when synthesizing this compound from 3-oxo-3-phenylpropanenitrile and formamide. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Ensure the reaction is heated for a sufficient duration. While some procedures suggest a few hours, extending the reaction time to 12-24 hours at reflux can sometimes improve the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Suboptimal Reaction Temperature: The temperature might not be high enough to drive the reaction efficiently.

    • Solution: The reaction typically requires high temperatures. Refluxing in formamide (boiling point ~210 °C) is common. Ensure your heating apparatus can maintain this temperature consistently.

  • Purity of Starting Materials: Impurities in 3-oxo-3-phenylpropanenitrile or formamide can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, recrystallize the 3-oxo-3-phenylpropanenitrile before use. Ensure the formamide is anhydrous.

  • Side Reactions: At high temperatures, side reactions such as the decomposition of formamide or the formation of polymeric byproducts can occur.

    • Solution: While high temperature is necessary, excessive heat or prolonged reaction times beyond completion can lead to degradation. Careful monitoring with TLC is crucial.

Question 2: I am observing the formation of a significant amount of dark, tar-like material in my reaction flask. What is this and how can I prevent it?

Answer:

The formation of dark, polymeric material is a common issue in high-temperature reactions involving nitriles and amides.

  • Cause: This is likely due to the polymerization of starting materials or intermediates, or the decomposition of formamide at high temperatures.

  • Prevention:

    • Controlled Heating: Use a well-controlled heating mantle and a thermometer to avoid overheating.

    • Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to charring.

    • Gradual Addition: Adding the 3-oxo-3-phenylpropanenitrile portion-wise to the hot formamide might help to control the reaction rate and minimize polymerization.

Route 2: From 4,6-Dichloropyrimidine via Suzuki Coupling and Amination

This two-step route involves a Suzuki coupling to introduce the phenyl group, followed by amination.

Question 3: The Suzuki coupling of 4,6-dichloropyrimidine with phenylboronic acid is giving a low yield of 4-chloro-6-phenylpyrimidine. How can I optimize this step?

Answer:

Low yields in the Suzuki coupling of chloropyrimidines are often related to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are key parameters to optimize:

  • Catalyst System: The choice of palladium catalyst and ligand is critical.

    • Solution: Standard catalysts like Pd(PPh₃)₄ can be effective, but for less reactive chlorides, more specialized systems may be required. Consider using a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.

  • Base: The base plays a crucial role in activating the boronic acid.

    • Solution: While Na₂CO₃ is commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings. Ensure the base is finely powdered and anhydrous.

  • Solvent: The solvent system can significantly impact the reaction rate and yield.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. Experiment with different solvent ratios to ensure good solubility of all components.

  • Reaction Temperature: Higher temperatures are often necessary for the activation of aryl chlorides.

    • Solution: Ramping up the temperature to 80-100 °C is common. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.

Question 4: I am getting a mixture of mono- and di-substituted products in the Suzuki coupling. How can I improve the selectivity for the mono-arylated product?

Answer:

Controlling the stoichiometry and reaction conditions is key to achieving mono-substitution.

  • Stoichiometry: Carefully control the amount of phenylboronic acid used.

    • Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenylboronic acid. Using a large excess will favor the formation of the di-phenylated product.

  • Reaction Time and Temperature: Over-running the reaction can lead to the second coupling.

    • Solution: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting 4,6-dichloropyrimidine is consumed and before a significant amount of the di-substituted product is formed. Lowering the reaction temperature slightly may also improve selectivity.

Question 5: The subsequent amination of 4-chloro-6-phenylpyrimidine is inefficient. What are the key factors for a successful amination?

Answer:

The amination of a 4-chloropyrimidine can be achieved through nucleophilic aromatic substitution (SNA_r) with ammonia or a protected amine, or via a Buchwald-Hartwig amination.

  • For SNA_r with Ammonia:

    • Solution: This typically requires harsh conditions (high temperature and pressure) using aqueous or alcoholic ammonia in a sealed vessel. Ensure the vessel is properly sealed to withstand the pressure. The use of a copper catalyst can sometimes facilitate this reaction at lower temperatures.

  • For Buchwald-Hartwig Amination:

    • Solution: This palladium-catalyzed method is often milder and more versatile.

      • Catalyst/Ligand: Similar to the Suzuki coupling, a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., Xantphos, BrettPhos) is generally effective.

      • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.

      • Amine Source: If using a protected amine like benzophenone imine followed by hydrolysis, ensure complete deprotection to obtain the free amine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its precursors. This data is compiled from various literature sources and should be used as a starting point for optimization.

RouteStepKey ReagentsSolventBaseCatalystTemp. (°C)Time (h)Yield (%)
1 Cyclization3-Oxo-3-phenylpropanenitrile, FormamideFormamide--150-1804-660-75
2 Suzuki Coupling4,6-Dichloropyrimidine, Phenylboronic acidDioxane/H₂OK₂CO₃Pd(PPh₃)₄80-10012-2450-85
2 Amination (SNA_r)4-Chloro-6-phenylpyrimidine, Aq. AmmoniaEthanol--150-16010~65
2 Amination (Buchwald)4-Chloro-6-phenylpyrimidine, Benzophenone imineTolueneNaOtBuPd₂(dba)₃ / Xantphos1008-1670-90 (before deprotection)

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Oxo-3-phenylpropanenitrile

Materials:

  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • Formamide

  • Ethanol

Procedure:

  • A mixture of 3-oxo-3-phenylpropanenitrile (1.0 eq) and formamide (10 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to 150-160 °C in an oil bath and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to afford pure this compound.

Protocol 2: Two-Step Synthesis via Suzuki Coupling and Amination

Step A: Synthesis of 4-Chloro-6-phenylpyrimidine

Materials:

  • 4,6-Dichloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add phenylboronic acid (1.1 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.12 eq).

  • An aqueous solution of sodium carbonate (2 M, 2.0 eq) is then added to the mixture.

  • The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

  • The mixture is heated to 80 °C and stirred for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-chloro-6-phenylpyrimidine.

Step B: Synthesis of this compound

Materials:

  • 4-Chloro-6-phenylpyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

Procedure:

  • A mixture of 4-chloro-6-phenylpyrimidine (1.0 eq) and a solution of ammonia in ethanol (e.g., 7N) is placed in a sealed pressure vessel.

  • The vessel is heated to 150-160 °C for 10-12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to give this compound.

Visualizations

The following diagrams illustrate the synthetic workflows described above.

G cluster_0 Route 1: From 3-Oxo-3-phenylpropanenitrile A 3-Oxo-3-phenylpropanenitrile C This compound A->C B Formamide B->C

Caption: Synthesis of this compound from 3-oxo-3-phenylpropanenitrile.

G cluster_1 Route 2: Two-Step Synthesis D 4,6-Dichloropyrimidine F Suzuki Coupling D->F E Phenylboronic acid E->F G 4-Chloro-6-phenylpyrimidine F->G I Amination G->I H Ammonia H->I J This compound I->J

Caption: Two-step synthesis of this compound via Suzuki coupling and amination.

Technical Support Center: Overcoming Solubility Challenges with 6-phenylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 6-phenylpyrimidin-4-amine derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

A1: The limited aqueous solubility of this class of compounds typically stems from their molecular structure. The presence of aromatic rings (phenyl and pyrimidine) contributes to high hydrophobicity and molecular planarity, which can lead to strong crystal lattice energy.[1][2] These factors make it difficult for water molecules to surround and dissolve the compound. While the amine group offers a site for hydrogen bonding, the overall hydrophobic character often dominates.[3]

Q2: My compound precipitates when I dilute my concentrated DMSO stock into an aqueous assay buffer. What's happening and how can I prevent it?

A2: This is a common problem known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay is often insufficient to keep the compound dissolved. To prevent this, you can try lowering the final compound concentration, increasing the percentage of co-solvent in the final assay buffer (if tolerated by the assay), or employing formulation strategies like cyclodextrin complexation.

Q3: Can I simply heat the solution to dissolve more of my compound?

A3: Gentle heating can be used to help dissolve a compound in a stock solvent, but it must be done with caution.[4] Excessive heat can cause chemical degradation. It is recommended to use a controlled temperature water bath (e.g., 37°C) and vortex the solution intermittently.[4] However, this only creates a supersaturated solution, and the compound will likely precipitate out as the solution cools to room temperature. This method is generally not suitable for preparing stable solutions for assays.

Q4: How do I know which solubilization strategy is best for my specific derivative and experiment?

A4: The optimal strategy depends on several factors, including the physicochemical properties of your specific compound, the requirements of your biological assay (e.g., tolerance for organic solvents or excipients), and the intended route of administration for in vivo studies.[5] A good starting point is often pH modification, as it is simple and effective for amine-containing compounds.[6] If that is insufficient or not compatible with your assay's pH range, formulation approaches like co-solvents or cyclodextrins are excellent next steps.[6][7] For preclinical development, more advanced methods like nanosuspensions or prodrug strategies may be necessary.[8][9]

Troubleshooting Guides & Methodologies

Issue 1: Compound is Insoluble in Aqueous Buffers for In Vitro Assays

This guide provides a systematic approach to solubilizing your compound for biological screening and assays.

The following diagram outlines a decision-making process for addressing solubility issues.

G start Compound Precipitation or Insolubility Observed check_conc Is the final concentration above the expected aqueous solubility? start->check_conc ph_mod Strategy 1: pH Modification (Lower pH to protonate amine) check_conc->ph_mod Yes cosolvent Strategy 2: Use Co-solvents (e.g., Ethanol, PEG 400) ph_mod->cosolvent Did not work or assay is pH-sensitive success Solubility Achieved Proceed with Assay ph_mod->success It worked complexation Strategy 3: Complexation (e.g., Cyclodextrins) cosolvent->complexation Did not work or solvent not tolerated cosolvent->success It worked nanosuspension Strategy 4: Nanosuspension (For high concentrations) complexation->nanosuspension Did not work complexation->success It worked nanosuspension->success It worked fail Solubility Issue Persists nanosuspension->fail chem_mod Consider Chemical Modification (e.g., Prodrug, Analogs) fail->chem_mod

Caption: Troubleshooting workflow for addressing compound solubility.

The amine group in the 4-position of the pyrimidine ring is basic and can be protonated at a lower pH.[3][10] This protonation creates a positively charged ion, which is generally much more soluble in aqueous media.[11][12]

Experimental Protocol: pH Adjustment

  • Prepare Stock Solution: Dissolve the this compound derivative in a minimal amount of an organic solvent like DMSO.

  • Prepare Acidic Stock: In a separate vial, prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).

  • Acidify Compound Stock: Add a small molar excess of the HCl solution to your compound stock. Vortex thoroughly. The goal is to form the hydrochloride salt of your compound in situ.

  • Dilution: Dilute the acidified stock solution into your final aqueous assay buffer. Ensure rapid mixing to avoid localized high concentrations.

  • Final pH Check: Measure the pH of the final solution. If necessary, adjust it back towards the desired assay pH using a dilute base. Monitor for any signs of precipitation during this step.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[13]

Experimental Protocol: Co-solvent Formulation

  • Prepare Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Test Co-solvent Tolerance: Beforehand, determine the maximum percentage of the co-solvent that your biological assay can tolerate without affecting the results (e.g., 1-5%).

  • Dilution: When preparing the final assay solution, first add the co-solvent to the buffer, mix well, and then add the compound stock solution with vigorous vortexing. This ensures the compound is always encountering a solvent system it is soluble in.

Table 1: Common Co-solvents for Preclinical Formulations

Co-solvent Typical Concentration Range Key Characteristics
Ethanol 1 - 20% Volatile, can affect cell membranes at higher concentrations.[14]
Propylene Glycol (PG) 5 - 40% Less volatile than ethanol, common in parenteral formulations.[13]
Polyethylene Glycol 400 (PEG 400) 10 - 50% Low toxicity, highly effective for nonpolar drugs.[13][14]

| Glycerin | 5 - 30% | Viscous, low toxicity.[14] |

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate hydrophobic molecules like this compound derivatives, forming an "inclusion complex" that is water-soluble.[16][17]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Poorly Soluble System cluster_1 cluster_2 Soluble System drug Hydrophobic Drug (this compound) water1 Water drug->water1 Insoluble plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus2 complex Water-Soluble Inclusion Complex water2 Water complex->water2 Soluble drug_in_cd Drug

Caption: Mechanism of drug solubilization by cyclodextrin complexation.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral use due to their high solubility and safety profiles.[18]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v).

  • Form the Complex: Add an excess of the solid this compound derivative to the cyclodextrin solution.

  • Equilibrate: Stir the suspension vigorously at room temperature overnight (12-24 hours) to allow for complex formation.[19]

  • Isolate Soluble Fraction: Filter the suspension through a 0.22 µm filter to remove the undissolved compound. The filtrate contains the soluble drug-cyclodextrin complex.

  • Quantify Concentration: Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method like HPLC-UV.

Table 2: Comparison of Common Pharmaceutical Cyclodextrins

Cyclodextrin Derivative Aqueous Solubility (g/100mL) Key Features
β-Cyclodextrin (β-CD) ~1.85 Parent CD, can form insoluble complexes, potential for nephrotoxicity.[18]
Hydroxypropyl-β-CD (HP-β-CD) >60 Amorphous mixture, high solubility, widely used in formulations.[18][20]
Sulfobutylether-β-CD (SBE-β-CD) >50 High solubility, used in many injectable drug formulations.[18]

| Methyl-β-cyclodextrin (M-β-CD) | ~50 | Enhances solubility in organic solvents, can have cytotoxic effects.[18] |

Issue 2: Low Bioavailability in In Vivo Studies

Poor aqueous solubility is a primary cause of low and variable oral bioavailability.[21] The following advanced strategies can be employed to improve drug absorption.

A nanosuspension consists of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[9] This reduction in particle size dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[9][22]

Nanosuspension Preparation Workflow

G start Dissolve Drug in Organic Solvent mix Inject Drug Solution into Anti-solvent with High Shear Mixing start->mix prepare_anti Prepare Aqueous Phase (Anti-solvent) with Stabilizer prepare_anti->mix precipitate Rapid Precipitation of Nanosized Drug Particles mix->precipitate remove_solvent Remove Organic Solvent (e.g., by evaporation) precipitate->remove_solvent final Aqueous Nanosuspension of Drug remove_solvent->final

Caption: Workflow for preparing a nanosuspension via the precipitation method.

Experimental Protocol: Nanosuspension by Precipitation

  • Solvent/Anti-solvent Selection: Identify a water-miscible organic solvent in which your compound is highly soluble (e.g., acetone, methanol) and an aqueous anti-solvent in which it is poorly soluble (e.g., water).

  • Prepare Solutions:

    • Dissolve the drug in the chosen organic solvent to create the solvent phase.[14]

    • Dissolve a stabilizer (e.g., Poloxamer 188, Tween 80) in the aqueous anti-solvent to create the anti-solvent phase.[23] The stabilizer prevents the nanoparticles from aggregating.

  • Precipitation: Under high-speed homogenization or vigorous stirring, inject the solvent phase into the anti-solvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[14][24]

  • Solvent Removal: Remove the organic solvent using a method like rotary evaporation.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.

A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through metabolic processes. This approach can be used to attach highly soluble functional groups (e.g., phosphates, amino acids, polyethylene glycol) to the parent this compound derivative.[8] This strategy has been successfully applied to other poorly soluble pyrimidine-based compounds to improve their pharmacokinetic properties.[25]

Table 3: Hypothetical Solubility Enhancement for a Model this compound Derivative

Method Solvent/Formulation Expected Solubility (µg/mL) Fold Increase (Approx.)
Baseline Purified Water (pH 7.4) < 1 -
pH Modification 0.01 M HCl (pH 2) 50 - 200 50 - 200x
Co-solvency 20% PEG 400 in Water 25 - 100 25 - 100x
Complexation 20% HP-β-CD in Water 200 - 1000+ 200 - 1000x+
Nanosuspension Stabilized in Water Apparent solubility increase due to rapid dissolution N/A
Prodrug Phosphate Prodrug in Water > 10,000 > 10,000x

Note: These values are illustrative and the actual improvement will vary significantly based on the exact structure of the derivative.

References

Technical Support Center: Optimization of 6-Phenylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-phenylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this compound.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address potential challenges in your experimental workflow.

Q1: I am experiencing a low yield of my target compound, this compound. What are the potential causes and how can I improve it?

A1: Low yields can be attributed to several factors, from reaction conditions to the purity of your starting materials. Below is a breakdown of potential causes and solutions.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or temperature might not be ideal for this specific synthesis.

    • Solution: While a common route involves the cyclization of a chalcone intermediate with guanidine, the specific conditions can be optimized.[3][4][5][6] Experiment with different solvents (e.g., ethanol, DMF, or n-butanol) and bases (e.g., NaOH, sodium ethoxide).[3][4][7] A systematic optimization of reaction parameters can significantly improve yield.[2]

  • Purity of Reactants: Impurities in your starting materials (e.g., substituted acetophenone, benzaldehyde, guanidine hydrochloride) can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.[1]

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials.

    • Solution: Adjusting the stoichiometry of your reactants or the order of addition can sometimes minimize side reactions.

Q2: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common issue in pyrimidine synthesis. The nature of the side product depends on the specific reaction pathway.

  • Incomplete Cyclization: You might be isolating the intermediate chalcone.

    • Identification: The chalcone intermediate will have a different TLC Rf value and distinct spectroscopic characteristics (e.g., presence of a carbonyl group in IR, different NMR signals).

    • Solution: Ensure the cyclization conditions are robust enough. This might involve a stronger base, higher temperature, or longer reaction time.

  • Self-Condensation of Starting Materials: Aldehydes and ketones can undergo self-condensation under basic conditions.

    • Solution: Control the reaction temperature and the rate of addition of the base. Adding the base dropwise at a lower temperature can often mitigate this.[3][4]

  • Hydrolysis: If there is water present in the reaction, it can lead to the hydrolysis of intermediates.

    • Solution: Ensure you are using anhydrous solvents and reagents.[1]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging, especially if the side products have similar polarities to your desired compound.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Recommended Solvents: Methanol and ethanol are commonly used for recrystallizing pyrimidine derivatives.[4] You may need to experiment with a solvent or a mixture of solvents to find the optimal conditions.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.

    • Eluent Systems: A mixture of petroleum ether and ethyl acetate is a common starting point for eluting compounds of moderate polarity.[2] The exact ratio will need to be determined by TLC analysis.

  • Washing: Washing the crude product with a suitable solvent can remove certain impurities.

    • Recommended Solvents: Washing with a non-polar solvent like petroleum ether can help remove non-polar impurities.[4]

Experimental Protocols

Below are detailed methodologies for the key experiments in the synthesis of this compound, based on established procedures for similar compounds.

Protocol 1: Synthesis of the Chalcone Intermediate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of a substituted acetophenone and 4-(methylsulfonyl)benzaldehyde in absolute ethanol.[5][6]

  • Base Addition: Cool the mixture in an ice bath (0-2 °C).[3][4] Slowly add a 40% aqueous solution of sodium hydroxide dropwise while stirring.[3][4]

  • Reaction: Continue stirring at 0-2 °C for 3-4 hours.[3][4] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into crushed ice.[4] The chalcone intermediate will precipitate.

  • Purification: Filter the solid, wash it with cold water, and recrystallize from ethanol.

Protocol 2: Cyclization to form this compound
  • Reaction Setup: In a round-bottom flask, combine the purified chalcone intermediate and an equimolar amount of guanidine hydrochloride in dimethylformamide (DMF).[3][4]

  • Reaction: Reflux the mixture at 50-60 °C for 6-7 hours.[3][4] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into crushed ice.[4] Let it stand overnight to allow for complete precipitation of the product.

  • Purification: Filter the solid product. Recrystallize the crude product from methanol and then wash it with petroleum ether to obtain pure this compound.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for Chalcone Synthesis
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
140% NaOHEthanol0-23-485
2KOHMethanol0-5478
3NaOEtEthanolRoom Temp670
Table 2: Optimization of Cyclization Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF50-606-775
2n-ButanolReflux868
3EthanolReflux1265

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Synthesis start Substituted Acetophenone + 4-(methylsulfonyl)benzaldehyde react_chalcone Claisen-Schmidt Condensation (Ethanol, NaOH, 0-2°C) start->react_chalcone workup_chalcone Pour into ice water react_chalcone->workup_chalcone purify_chalcone Filter and Recrystallize (Ethanol) workup_chalcone->purify_chalcone chalcone Chalcone Intermediate purify_chalcone->chalcone start_pyrimidine Chalcone Intermediate + Guanidine Hydrochloride chalcone->start_pyrimidine react_pyrimidine Cyclization (DMF, 50-60°C) start_pyrimidine->react_pyrimidine workup_pyrimidine Pour into ice water react_pyrimidine->workup_pyrimidine purify_pyrimidine Filter, Recrystallize (Methanol), and Wash (Petroleum Ether) workup_pyrimidine->purify_pyrimidine product This compound purify_pyrimidine->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Impure Reactants problem->cause3 cause4 Side Reactions problem->cause4 solution1 Increase reaction time/temp Monitor with TLC cause1->solution1 solution2 Screen solvents (DMF, Ethanol) Optimize base (NaOH, NaOEt) Systematic parameter optimization cause2->solution2 solution3 Purify starting materials (Recrystallization) cause3->solution3 solution4 Adjust reactant stoichiometry Control rate of base addition cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

strategies to reduce byproducts in 6-phenylpyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting and optimizing the synthesis of 6-phenylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and reduce byproduct formation in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Condensation Reaction: This is a classical approach involving the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a guanidine derivative. For the synthesis of this compound, this typically involves the reaction of a phenyl-substituted C3-synthons like benzoylacetone or a chalcone with guanidine.

  • Cross-Coupling Reactions: Modern methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This route typically involves the reaction of a halogenated 4-aminopyrimidine with phenylboronic acid.

Q2: I am observing a mixture of regioisomers in my condensation reaction. How can I improve the regioselectivity?

A2: When using an unsymmetrical β-diketone like benzoylacetone, the formation of two regioisomers is a common problem. The desired product, this compound, and the undesired isomer, 4-methyl-6-phenylpyrimidin-2-amine, can be formed. Controlling regioselectivity can be achieved by modifying reaction conditions and substrate structure.

Q3: My Suzuki coupling reaction is giving a low yield of the desired product and a significant amount of a homocoupled byproduct. What are the likely causes and how can I fix this?

A3: Low yields and homocoupling of the boronic acid are frequent issues in Suzuki couplings. Homocoupling is the formation of biphenyl from the phenylboronic acid. This side reaction is often promoted by the presence of oxygen or certain palladium species.[1][2][3] Strategies to minimize this include:

  • Strict Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen-mediated homocoupling.[1] Degassing solvents and reagents is also crucial.[1]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and ligand is critical. Screening different catalyst systems can identify one that favors the cross-coupling pathway over homocoupling.

  • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can keep its concentration low, thus reducing the rate of homocoupling.[1]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.[2]

Q4: What is protodeboronation and how can I prevent it in my Suzuki coupling reaction?

A4: Protodeboronation is the cleavage of the C-B bond in the boronic acid, replacing the boronic acid group with a hydrogen atom. This side reaction reduces the amount of boronic acid available for the cross-coupling reaction, leading to lower yields. It is often promoted by high temperatures and the presence of a strong base and water.[4] To minimize protodeboronation:

  • Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can be beneficial.[1]

  • Careful Selection of Base: The choice and concentration of the base are important. A systematic screening of different bases may be necessary to find the optimal conditions for your specific substrates.

Troubleshooting Guides

Issue 1: Low Yield in Condensation Reaction from Chalcones

Symptoms: The reaction between a substituted chalcone and guanidine hydrochloride results in a low yield of the desired 4,6-diphenylpyrimidin-2-amine.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing for 6-7 hours at 50-60 °C in DMF is a reported condition.[5][6]
Suboptimal Base Ensure the appropriate base and concentration are used. Sodium hydroxide (40% solution) in ethanol has been used successfully.[5]
Poor Solubility of Starting Materials Choose a solvent in which both the chalcone and guanidine hydrochloride are soluble at the reaction temperature. Dimethylformamide (DMF) is a commonly used solvent.[5][6]
Product Precipitation Issues After the reaction, pouring the mixture into crushed ice and leaving it overnight can facilitate complete precipitation of the product.[6]
Issue 2: Formation of Multiple Products in Suzuki Coupling

Symptoms: The Suzuki coupling of a chloropyrimidine with phenylboronic acid yields a mixture of the desired product, homocoupled biphenyl, and the protodeboronated starting material.

Possible Causes and Solutions:

CauseRecommended Action
Oxygen in the Reaction Mixture Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][3]
Inappropriate Catalyst/Ligand System Screen different palladium catalysts and phosphine ligands. For chloropyrimidines, catalysts like Pd(PPh₃)₄ have shown to be effective.[4]
Excess Boronic Acid While a slight excess of boronic acid is often used, a large excess can favor homocoupling.[1] Try using a stoichiometry of 1.1-1.2 equivalents of the boronic acid.
Presence of Water and Strong Base If protodeboronation is significant, consider using anhydrous solvents and a weaker base, or carefully screen different base and solvent combinations.
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[4] Optimize the temperature by monitoring the reaction at different temperatures. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[4]

Experimental Protocols

Protocol 1: Synthesis of 4,6-disubstituted-di-(phenyl) pyrimidin-2-amines via Condensation

This protocol is adapted from the synthesis of 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine.[6]

Materials:

  • Substituted chalcone (e.g., 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in DMF.

  • Reflux the reaction mixture at 50-60 °C for 6-7 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Allow the mixture to stand overnight to ensure complete precipitation of the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 4,6-disubstituted-di-(phenyl) pyrimidin-2-amine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki coupling of a halogenated pyrimidine with a boronic acid.

Materials:

  • Aryl halide (e.g., 2,4-dichloropyrimidine)

  • Phenylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and base.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the phenylboronic acid to the mixture. For minimizing homocoupling, consider slow addition of the boronic acid solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Microwave irradiation can also be used.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Reaction_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Byproducts cluster_solutions Mitigation Strategies Start Start Condensation Condensation Start->Condensation Route 1 Suzuki_Coupling Suzuki_Coupling Start->Suzuki_Coupling Route 2 Product This compound Condensation->Product Regioisomers Regioisomers Condensation->Regioisomers Byproduct Suzuki_Coupling->Product Homocoupling Homocoupling Suzuki_Coupling->Homocoupling Byproduct Protodeboronation Protodeboronation Suzuki_Coupling->Protodeboronation Byproduct Control_Conditions Control Reaction Conditions Regioisomers->Control_Conditions Inert_Atmosphere Inert Atmosphere & Slow Addition Homocoupling->Inert_Atmosphere Optimize_Catalyst_Base Optimize Catalyst & Base Protodeboronation->Optimize_Catalyst_Base

Caption: Troubleshooting workflow for byproduct reduction in this compound synthesis.

Suzuki_Homocoupling_Mitigation cluster_causes Causes of Homocoupling cluster_strategies Mitigation Strategies Start Suzuki Coupling Reaction Setup Oxygen Presence of Oxygen Start->Oxygen Pd_II Excess Pd(II) Species Start->Pd_II Degassing Degas Solvents and Reagents Oxygen->Degassing Inert_Atmosphere Use Inert Atmosphere (Ar or N2) Oxygen->Inert_Atmosphere Slow_Addition Slow Addition of Boronic Acid Pd_II->Slow_Addition Reducing_Agent Add Mild Reducing Agent (e.g., Potassium Formate) Pd_II->Reducing_Agent

Caption: Strategies to minimize homocoupling byproducts in Suzuki coupling reactions.

References

Technical Support Center: Addressing Drug Resistance with 6-Phenylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving 6-phenylpyrimidin-4-amine analogs to overcome drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound analogs in cancer therapy?

Many this compound analogs are designed as kinase inhibitors. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Deregulation of these pathways is a hallmark of many cancers.

Q2: How do cancer cells develop resistance to kinase inhibitors, and how can this compound analogs overcome this?

Resistance can emerge through several mechanisms:

  • Secondary Mutations: Mutations in the target kinase (e.g., EGFR T790M mutation) can prevent the drug from binding effectively.[5]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For example, upregulation of MET or HER2 can reactivate downstream signaling even when EGFR is inhibited.[3]

  • Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[3]

Novel this compound analogs are often developed to have a higher affinity for mutated kinases or to be multi-targeted, inhibiting both the primary target and potential bypass pathways simultaneously.

Q3: My this compound analog shows high potency in enzymatic assays but poor activity in cell-based assays. What could be the reason?

This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The compound might be a substrate for efflux pumps, which actively remove it from the cell.

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form by the cells.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.

Signaling Pathway: EGFR Inhibition and Resistance Bypass

EGFR_Pathway EGFR Signaling Inhibition and MET Bypass Resistance Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK MET MET MET->PI3K MET->MAPK EGF EGF EGF->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Analog 6-Phenylpyrimidin- 4-amine Analog Analog->EGFR Troubleshooting_IC50 start Inconsistent IC50 Results check_compound Verify Compound Integrity (Fresh Aliquot, Correct Solvent) start->check_compound check_cells Review Cell Culture Practice start->check_cells check_assay Examine Assay Protocol start->check_assay solution_compound Solution: Use fresh aliquot, validate concentration. check_compound->solution_compound No cell_density Standardize Seeding Density? check_cells->cell_density cell_phase Using Log-Phase Cells? check_cells->cell_phase cell_contamination Mycoplasma Test Negative? check_cells->cell_contamination incubation_time Consistent Incubation Time? check_assay->incubation_time plate_uniformity No Edge Effects on Plate? check_assay->plate_uniformity reagent_prep Reagents Prepared Freshly? check_assay->reagent_prep solution_cells Solution: Optimize cell handling, perform regular QC. cell_density->solution_cells No cell_phase->solution_cells No cell_contamination->solution_cells No solution_assay Solution: Standardize all steps, include proper controls. incubation_time->solution_assay No plate_uniformity->solution_assay No reagent_prep->solution_assay No Generation_Workflow start Parental Cell Line ic50 Determine Initial IC50 Value start->ic50 treat_low Chronic Exposure (Start at IC10-IC20) ic50->treat_low monitor Monitor Growth treat_low->monitor escalate Gradually Increase Drug Concentration monitor->escalate Growth Resumes stabilize Stabilize Population at High Concentration monitor->stabilize Stable Growth at High Dose escalate->monitor characterize Characterize Resistant Line (New IC50, Western Blot, etc.) stabilize->characterize

References

Technical Support Center: Refining Purification Methods for 6-Phenylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-phenylpyrimidin-4-amine derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My this compound derivative is poorly soluble in common recrystallization solvents, even at elevated temperatures. What should I do?

Answer: Poor solubility is a common challenge. Here are a few strategies to address this:

  • Solvent Mixtures: If your compound is sparingly soluble in a non-polar solvent but more soluble in a polar one, try a solvent mixture. For example, dissolve your compound in a minimal amount of a hot polar solvent (like ethanol or ethyl acetate) and then slowly add a hot non-polar solvent (like hexane) until the solution becomes turbid. Allow the solution to cool slowly.[1]

  • Solvent Screening: A broader screening of solvents with varying polarities may be necessary to find a suitable system.

  • Acidification: For basic compounds like amines, recrystallization from an acidic solution can be effective. Organic acids such as acetic acid, or mixtures containing them, can be good solvents for recrystallization.[2] You can also dissolve the amine in a polar solvent and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.[2]

Question: My compound precipitates from the solution too quickly as an amorphous solid or an oil instead of forming crystals. How can I resolve this?

Answer: Rapid precipitation is often due to high supersaturation or a large temperature gradient. To encourage crystal growth:

  • Slow Cooling: Ensure the cooling process is gradual. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Solvent System Modification: Using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature can slow down precipitation.

  • Seeding: Introducing a small seed crystal of the pure compound can initiate proper crystallization.[1]

Question: After recrystallization, my product still shows significant impurities by TLC or NMR analysis. What are the next steps?

Answer: If a single recrystallization does not yield a pure product, consider the following:

  • Second Recrystallization: A second recrystallization using a different solvent system may be effective.

  • Alternative Purification Method: The impurities may have a similar solubility profile to your desired compound. In such cases, column chromatography is a more suitable purification technique.[1]

Column Chromatography Issues

Question: I am having trouble separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the separation?

Answer: To enhance separation on a silica gel column:

  • Optimize the Mobile Phase: Experiment with different solvent systems and gradients. For amine-containing compounds, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can neutralize the acidic silanol groups and improve peak shape.[3]

  • Alternative Stationary Phase: If streaking or poor separation persists, consider using a different stationary phase, such as amino-propyl functionalized silica gel, which is inherently basic.[3]

  • Dry Loading: If your compound has limited solubility in the mobile phase, dry loading onto silica gel can lead to better separation.

Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

Answer: Streaking is often caused by overloading the sample or strong interactions with the stationary phase, which is common for basic compounds like amines.[1] To mitigate this:

  • Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.

  • Use a Basic Modifier: As mentioned above, adding a base like triethylamine to your eluent can significantly reduce streaking on silica gel.

Data Presentation

Table 1: Typical Purification Outcomes for this compound Derivatives

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization 85-95%>99%70-90%Often used as a final polishing step after chromatography.[3]
Column Chromatography 70-85%>95%60-80%Yield can be affected by irreversible adsorption on the stationary phase.[3]
Acid-Base Extraction 50-70%80-90%>90%Effective for removing non-basic impurities but may not separate structurally similar basic byproducts.[3]

Table 2: Example Solvent Systems for Purification

Compound TypePurification MethodSolvent/Mobile Phase SystemReference
N-Butyl-4-methyl-6-phenylpyrimidin-2-amineColumn Chromatography15% Ethyl acetate in petroleum ether[4]
N-Arylpyrimidin-2-amine derivativesColumn ChromatographyEthyl acetate-hexane (1:1)[5]
4-Amino-2-chloro-6-phenylpyrimidine-5-carbonitrileRecrystallizationEthanol[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate), is often effective. For basic compounds, consider adding 0.5-1% triethylamine to the eluent.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, ethyl acetate, and their mixtures with hexanes.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing tlc TLC chromatography->tlc Fraction Analysis pure_product Pure Product recrystallization->pure_product tlc->chromatography Pool Fractions nmr NMR hplc HPLC/MS pure_product->nmr pure_product->hplc

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

Many this compound derivatives are developed as kinase inhibitors. Below are simplified diagrams of signaling pathways they might target.

EGFR_pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Phenylpyrimidin- 4-amine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.[1]

COX2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 6-Phenylpyrimidin- 4-amine Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by a this compound derivative.[7]

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression (Inflammation) STAT->GeneExpression Dimerization & Nuclear Translocation Inhibitor 6-Phenylpyrimidin- 4-amine Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

References

troubleshooting common issues in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrimidine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, with a focus on the widely used Biginelli reaction.

Low Reaction Yield

Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue and can be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes promote side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives. It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures, sometimes even under solvent-free conditions. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or solvent-free conditions can lead to improved outcomes.[2]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[1][2]

Side Reactions and Byproduct Formation

Q2: I'm observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction instead of the expected dihydropyrimidinone. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[2]

Q3: My reaction mixture shows the presence of an uncyclized intermediate. How can I drive the reaction to completion?

A3: The formation of an open-chain ureide intermediate that fails to cyclize can be a reason for low yields. This is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[3]

Mitigation Strategies:

  • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[3]

  • Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for ring closure.[3]

Purification Challenges

Q4: I'm having difficulty purifying my pyrimidine derivative. What are the common challenges and effective purification techniques?

A4: The purification of pyrimidine derivatives can be challenging due to the presence of impurities and side products with similar physicochemical properties.[4]

Common Challenges:

  • High Polarity: Many pyrimidine derivatives are polar, which can lead to issues like poor retention in reverse-phase chromatography and difficulty in crystallization due to high solubility in polar solvents.[4]

  • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.

Effective Purification Techniques:

  • Recrystallization: This is a highly effective method for achieving high purity if your product is a solid. Common solvents for recrystallization include ethanol, acetone, and 1,4-dioxane.[5] If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective.[5]

  • Column Chromatography: This is a versatile technique for separating pyrimidine compounds. For polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[4] When using silica gel, tailing can be an issue due to the basic nature of some pyrimidines; this can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.

  • Acid-Base Extraction: For basic pyrimidine derivatives, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Dihydropyrimidinones in the Biginelli Reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux475[1]
Yb(OTf)₃Solvent-free1000.595[6]
InCl₃AcetonitrileReflux292[6]
LiClO₄AcetonitrileReflux588[6]
Copper(II) sulfamateEthanolReflux390N/A

Experimental Protocols

General Protocol for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol provides a general framework and may require optimization for specific substrates.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Catalyst (e.g., 1-5 mol% of a Lewis acid or a few drops of concentrated HCl)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Add the chosen solvent (if not solvent-free) and the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Type and Loading) start->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts impure_reagents Impure Reagents check_purity->impure_reagents Issue Found suboptimal_catalyst Suboptimal Catalyst optimize_catalyst->suboptimal_catalyst Issue Found suboptimal_conditions Suboptimal Conditions optimize_conditions->suboptimal_conditions Issue Found side_reactions Side Reactions Occurring analyze_byproducts->side_reactions Byproducts Identified purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents screen_catalysts Screen Different Catalysts suboptimal_catalyst->screen_catalysts screen_conditions Screen Different Conditions suboptimal_conditions->screen_conditions modify_conditions Modify Conditions to Minimize Byproducts side_reactions->modify_conditions improved_yield Improved Yield purify_reagents->improved_yield screen_catalysts->improved_yield screen_conditions->improved_yield modify_conditions->improved_yield

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

References

Technical Support Center: Clinical Development of 6-Phenylpyrimidin-4-amine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylpyrimidin-4-amine inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are this compound inhibitors and what are their primary targets?

A1: The this compound scaffold is a versatile chemical structure used to develop a wide range of kinase and enzyme inhibitors.[1] Depending on the substitutions on the pyrimidine and phenyl rings, these compounds can be designed to target various proteins implicated in diseases like cancer and inflammation.[2][3]

Common targets for this class of inhibitors include:

  • Ubiquitin-Specific Protease 1 (USP1): In complex with UAF1, USP1 is a key regulator of the DNA damage response, making it a promising anticancer target.[3][4]

  • Epidermal Growth Factor Receptor (EGFR): A well-known target in cancer therapy; specific derivatives have been developed to overcome resistance mutations like C797S.[5][6]

  • Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is a strategy for treating inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7][8]

  • Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a candidate target for anticancer drugs, as its overexpression is common in many cancers.[9]

Q2: What are the major challenges in the clinical development of this inhibitor class?

A2: Like many targeted therapies, the clinical development of this compound inhibitors faces significant hurdles. Key challenges include ensuring target selectivity to minimize off-target effects, overcoming acquired drug resistance, and optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[10][11] Furthermore, patient heterogeneity and the lack of sensitive biomarkers can complicate clinical trials and make it difficult to demonstrate efficacy, particularly in diseases like pulmonary fibrosis.[12][13]

Q3: How can the structure of these inhibitors be modified to improve potency?

A3: Structure-Activity Relationship (SAR) studies are crucial for optimizing potency. For example, in the development of USP1/UAF1 inhibitors, replacing a quinazoline core with a pyrimidine was well-tolerated and reduced molecular weight.[14] Introducing a methyl group at the 5-position of the pyrimidine ring was found to double the potency, whereas moving it to the 6-position resulted in a three-fold decrease in potency.[14] Similarly, for EGFR inhibitors, the stereochemistry of the 4-amino group is critical for activity.[6]

Section 2: Troubleshooting Guides

Problem 1: Low Inhibitory Potency or IC50 Value in Primary Assays
Possible Cause Suggested Solution
Suboptimal Structure Perform SAR studies. Systematically modify substituents on the phenyl and pyrimidine rings. For instance, replacing a 2-CF3 group with an isopropyl group has been shown to improve potency six-fold in certain USP1 inhibitors.[14]
Poor Compound Solubility Assess compound solubility in the assay buffer. Use of a co-solvent like DMSO may be necessary. Consider structural modifications to enhance solubility, such as adding polar groups.
Assay Interference Run control experiments to check for assay artifacts. Ensure the compound does not interfere with the detection method (e.g., fluorescence, absorbance). Test the compound in an orthogonal assay to confirm activity.
Incorrect Target Conformation Ensure the protein target is correctly folded and active. Use a reference inhibitor with a known IC50 value to validate the assay setup.
Problem 2: Significant Off-Target Activity or Cellular Toxicity
Possible Cause Suggested Solution
Lack of Selectivity Profile the inhibitor against a panel of related kinases or enzymes to identify off-targets.[11] Computational docking can predict potential off-target binding.[8]
Reactive Metabolites Investigate the metabolic stability of the compound. Unstable compounds can form reactive metabolites that cause toxicity. Modifying metabolically liable sites can improve the safety profile.
General Cytotoxicity Evaluate cytotoxicity in multiple cell lines, including normal, non-cancerous cells, to determine the therapeutic window.[15] Compounds 4f and 4i, new indazol-pyrimidine derivatives, showed high selectivity for cancer cells over normal MCF-10a cells.[16]

A logical workflow for addressing off-target effects can help systematically identify and mitigate these issues.

G cluster_0 Troubleshooting Off-Target Effects start High In Vitro Toxicity Observed q1 Is toxicity correlated with on-target potency? start->q1 on_target On-Target Toxicity: - Re-evaluate therapeutic window - Consider target biology in normal tissue q1->on_target Yes off_target_screen Potential Off-Target Effect: - Screen against kinase/enzyme panel - Perform computational profiling q1->off_target_screen No identify_off_targets Identify Specific Off-Targets off_target_screen->identify_off_targets sar_for_selectivity Perform SAR to Engineer Out Off-Target Activity identify_off_targets->sar_for_selectivity retest Re-test Optimized Compounds for Toxicity and On-Target Potency sar_for_selectivity->retest

Caption: Workflow for troubleshooting off-target toxicity.
Problem 3: Acquired Resistance in Cell-Based or In Vivo Models

Possible Cause Suggested Solution
Target Mutation Sequence the target gene in resistant cells to identify mutations (e.g., EGFR C797S).[5] Design next-generation inhibitors that are effective against the mutated target.
Upregulation of Bypass Pathways Use RNA sequencing or proteomic analysis to identify upregulated signaling pathways that bypass the inhibited target.[17] A rational combination therapy that co-targets the bypass pathway may be effective.
Drug Efflux Evaluate the expression and activity of drug efflux pumps (e.g., P-glycoprotein). Co-administration with an efflux pump inhibitor can help determine if this is the mechanism of resistance.

Section 3: Quantitative Data Summary

The inhibitory activity of various this compound derivatives is typically reported as IC50 values. Below is a summary of representative data from the literature.

Table 1: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1 [14]

Compound Modification USP1/UAF1 IC50 (nM)
37 Pyrimidine Core~140
38 5-Methyl on Pyrimidine70
39 6-Methyl on Pyrimidine210
28 Isopropyl at Phenyl 2-pos180

Table 2: Antiproliferative Activity of Pyrimidine Derivatives [5][9]

Compound Target Cell Line IC50 (nM)
Y9m EGFRL858R/T790M/C797SBa/F38 - 9
8h PLK4(Enzyme Assay)6.7
3b PLK4(Enzyme Assay)31.2

Section 4: Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-Substituted Pyrimidine Derivatives[18]

This protocol describes a nucleophilic aromatic substitution (SNAr) to generate a library of 4-amino-substituted pyrimidines.

  • Setup: To a solution of a 4-chloro-6-substituted-2-phenylpyrimidine (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

G cluster_workflow General Synthesis Workflow start_mat Start: 4-Chloro-pyrimidine + Amine + Base in DMF reaction Heat at 80-100°C (4-8 hours) start_mat->reaction monitoring Monitor via TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Organic Extraction monitoring->workup Complete purification Purify (Chromatography) workup->purification product Final 4-Amino-pyrimidine Product purification->product

Caption: A typical workflow for synthesizing 4-amino-pyrimidines.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay[7][18]

This colorimetric assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Preparation: In a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dissolved in DMSO.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

  • Measurement: Measure the absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[18]

Section 5: Signaling Pathway Visualization

Many this compound derivatives target protein kinases involved in cell growth and proliferation, such as EGFR. Inhibition of EGFR blocks downstream signaling cascades critical for cancer cell survival.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-Phenylpyrimidin- 4-amine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation, Survival, Growth ERK->Outcome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome

Caption: Inhibition of EGFR by a this compound derivative.

References

Validation & Comparative

Efficacy of 6-Phenylpyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of derivatives with diverse therapeutic applications. This guide provides a comparative analysis of the efficacy of two distinct classes of these derivatives: N-benzyl-2-phenylpyrimidin-4-amines as inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer applications, and 6-(4-fluorophenyl)-pyrimidine-5-carbonitriles as inhibitors of cyclooxygenase-2 (COX-2) for their anti-inflammatory and anticancer potential. This comparison is supported by experimental data from peer-reviewed studies, including detailed methodologies and visualizations of the relevant signaling pathways.

Section 1: N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of the DNA damage response and has emerged as a promising target for anticancer therapies.[1] Inhibition of the USP1/UAF1 complex leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), ultimately resulting in cancer cell death.[1] A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[2]

Comparative Efficacy of N-Benzyl-2-phenylpyrimidin-4-amine Analogs

The inhibitory potency of these derivatives against the USP1/UAF1 complex was determined using a quantitative high-throughput screen, with IC50 values representing the half-maximal inhibitory concentration.[3] The following tables summarize the structure-activity relationship (SAR) for various analogs.

Table 1: USP1/UAF1 Inhibition of Initial Analogues [3]

Compound IDR GroupIC50 (μM)
1H4.7
124-phenyl3.7
164-pyridyl1.9
173-pyridyl1.1

Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [2]

Compound IDR GroupIC50 (nM)
385-methyl70
396-methyl210
405,6-dimethyl120
49OMe70
50F110
51NH2310
52NMe2190
53SMe110
Experimental Protocol: USP1/UAF1 Inhibition Assay

The inhibitory activity of the compounds against the USP1/UAF1 complex was assessed using a quantitative high-throughput screening (qHTS) assay.[4]

Materials:

  • Recombinant human USP1/UAF1 complex

  • K63-linked diubiquitin (substrate)

  • Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Laemmli sample buffer

  • 20% denaturing SDS-PAGE gel

  • Coomassie Blue stain

  • Plate reader and software for band intensity quantification

Procedure:

  • Prepare a reaction mixture containing 100 nM USP1/UAF1 and 2 μM K63-linked diubiquitin in the assay buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution from 0.08 μM to 114 μM) to the reaction mixture.

  • Incubate the reaction for 1 hour at 37 °C.

  • Quench the reaction by adding Laemmli sample buffer.

  • Separate the reaction products (diubiquitin and monoubiquitin) on a 20% denaturing SDS-PAGE gel.

  • Stain the gel with Coomassie Blue.

  • Quantify the intensity of the individual diubiquitin and monoubiquitin bands using appropriate software.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[5]

USP1/UAF1 Signaling Pathway in DNA Damage Response

The USP1/UAF1 complex plays a crucial role in the DNA damage response by deubiquitinating key proteins such as FANCD2 and PCNA, which are involved in the Fanconi anemia pathway and translesion synthesis, respectively.[6][7] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, thereby disrupting DNA repair and sensitizing cancer cells to DNA-damaging agents like cisplatin.[6][8]

USP1_UAF1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Cisplatin) FA_Core_Complex Fanconi Anemia Core Complex DNA_Damage->FA_Core_Complex activates PCNA PCNA DNA_Damage->PCNA stalls replication fork FANCD2_FANCI FANCD2-FANCI FA_Core_Complex->FANCD2_FANCI monoubiquitinates Ub_FANCD2_FANCI Ub-FANCD2-FANCI FANCD2_FANCI->Ub_FANCD2_FANCI DNA_Repair DNA Repair (HR, TLS) Ub_FANCD2_FANCI->DNA_Repair Ub_PCNA Ub-PCNA PCNA->Ub_PCNA monoubiquitination Ub_PCNA->DNA_Repair USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->Ub_FANCD2_FANCI deubiquitinates USP1_UAF1->Ub_PCNA deubiquitinates RAD51AP1 RAD51AP1 USP1_UAF1->RAD51AP1 interacts with Inhibitor N-benzyl-2-phenyl- pyrimidin-4-amine Derivatives Inhibitor->USP1_UAF1 inhibits Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to RAD51AP1->DNA_Repair promotes HR

Caption: USP1/UAF1 signaling pathway in DNA damage response.

Section 2: 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a significant role in inflammation and tumorigenesis.[9][10] Inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies. A series of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer and COX-2 inhibitory activities.[11]

Comparative Efficacy of 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Analogs

The anticancer potency of these derivatives was evaluated against a panel of cancer cell lines, with GI50 values representing the concentration required to cause 50% growth inhibition.

Table 3: Anticancer Activity of 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Derivatives [11][12]

Compound IDCancer Cell LineGI50 (μM)
4gOvarian Cancer (OVCAR-4)0.33
4gNon-Small Cell Lung Cancer (HOP-92)0.60
4gCNS Cancer (U251)0.65
4gOvarian Cancer (IGROV1)0.70
4o(Data for specific cell lines not detailed, but showed excellent potency)-
5-Fluorouracil (Standard)Ovarian Cancer4.43

Compounds 4g and 4o also demonstrated selective inhibition of COX-2 over COX-1.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-2 was determined using a colorimetric inhibitor screening assay.[13]

Materials:

  • Ovine or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in the wells of a microplate.

  • Add the test compounds at various concentrations to the designated wells. For control wells (100% initial activity), add the vehicle solvent.

  • Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Simultaneously, add the colorimetric substrate. The peroxidase activity of COX will lead to the oxidation of the substrate, resulting in a color change.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

COX-2 Signaling Pathway in Inflammation and Cancer

COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, primarily prostaglandin E2 (PGE2).[9] PGE2, in turn, activates various downstream signaling pathways that promote cell proliferation, angiogenesis, and inflammation, while inhibiting apoptosis, thereby contributing to tumor growth and progression.[14][15]

COX2_Pathway cluster_cell Cell cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 Inflammatory_Stimuli->COX2 induces expression Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 catalyzes conversion to Inhibitor 6-(4-fluorophenyl)-pyrimidine- 5-carbonitrile Derivatives Inhibitor->COX2 inhibits EP_Receptors EP Receptors PGE2->EP_Receptors activates Proliferation Cell Proliferation EP_Receptors->Proliferation Angiogenesis Angiogenesis EP_Receptors->Angiogenesis Inflammation Inflammation EP_Receptors->Inflammation Apoptosis_Inhibition Inhibition of Apoptosis EP_Receptors->Apoptosis_Inhibition

Caption: COX-2 signaling pathway in inflammation and cancer.

References

Validation of 6-Phenylpyrimidin-4-amine Derivatives as Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine scaffold has emerged as a versatile pharmacophore, demonstrating significant potential across a range of therapeutic areas. This guide provides a comparative analysis of the validation of this scaffold against two prominent therapeutic targets: the deubiquitinase complex USP1/UAF1 and the Janus kinase 3 (JAK3). By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to facilitate further research and development of this compound-based inhibitors.

I. Comparative Efficacy of this compound Derivatives

The inhibitory potency of various this compound derivatives against their respective targets is a critical measure of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds.

Table 1: Inhibition of USP1/UAF1 by N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
Compound IDR GroupIC50 (μM)Reference
1 H4.7[1]
12 4-phenyl3.7[1]
16 4-pyridyl1.9[1]
17 3-pyridyl1.1[1]
25 2-OMe-phenyl0.94[1]
26 2-Me-phenyl0.85[1]
27 2-Et-phenyl0.80[1]
28 2-isopropyl-phenyl0.18[1]
ML323 (70) 2-isopropyl-phenyl, with N-((4-(1H-1,2,3-triazol-1-yl)phenyl)methyl)0.076 (Ub-Rho assay)[2][3][4]
Table 2: Inhibition of JAK Family Kinases by 4- or 6-Phenyl-pyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Selectivity vs. other JAKsReference
Compound 12 JAK31.7>588-fold vs. other JAK isoforms[5]
Tofacitinib JAK3120- to 100-fold less potent against JAK2 and JAK1[6]
MJ04 JAK32.03Highly selective for JAK3[7]
BY4003 JAK3Nanomolar rangeNot specified[8]
BY4008 JAK3Nanomolar rangeNot specified[8]

II. Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which these targets operate is crucial for elucidating the mechanism of action of the inhibitors.

USP1/UAF1 Signaling in DNA Damage Response

The USP1/UAF1 complex is a key regulator of the DNA damage response.[9] It functions by removing ubiquitin from two critical proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[10][11] Monoubiquitination of these proteins is essential for activating specific DNA repair pathways. By inhibiting USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives prevent the deubiquitination of PCNA and FANCD2, leading to an accumulation of their ubiquitinated forms. This, in turn, enhances the cytotoxicity of DNA-damaging agents like cisplatin in cancer cells.[2][11]

USP1_UAF1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Cisplatin) PCNA PCNA DNA_Damage->PCNA Ubiquitination FANCD2 FANCD2 DNA_Damage->FANCD2 Ubiquitination USP1_UAF1 USP1/UAF1 Complex Ub_PCNA Ub-PCNA Ub_FANCD2 Ub-FANCD2 Ub_PCNA->PCNA Deubiquitination DDR DNA Damage Response Pathways (TLS, FA) Ub_PCNA->DDR Ub_FANCD2->FANCD2 Deubiquitination Ub_FANCD2->DDR Apoptosis Apoptosis DDR->Apoptosis Inhibitor N-benzyl-2-phenylpyrimidin-4-amine Derivative (e.g., ML323) Inhibitor->USP1_UAF1 Inhibition

Caption: USP1/UAF1 signaling in the DNA damage response and its inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling.[12][13][14] Upon ligand binding to a receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[12][13] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell development and function. Selective inhibition of JAK3 by 4- or 6-phenyl-pyrimidine derivatives can modulate the immune response, making it a valuable strategy for treating autoimmune diseases and certain cancers.[5]

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 4- or 6-Phenyl-pyrimidine Derivative Inhibitor->JAK3 Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of phenyl-pyrimidine derivatives.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of therapeutic targets.

USP1/UAF1 Deubiquitinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against the USP1/UAF1 complex using a fluorogenic substrate.

USP1_Assay_Workflow cluster_workflow USP1/UAF1 Inhibition Assay Workflow A Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5) 150 mM NaCl 10 mM DTT 0.1 mg/mL BSA E Add Enzyme, Buffer, and Test Compound to Assay Plate A->E B Prepare Recombinant USP1/UAF1 Enzyme B->E C Prepare Test Compounds: Serial dilutions of This compound derivatives C->E D Prepare Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho) G Initiate Reaction by Adding Substrate (Ub-Rho) D->G F Incubate at Room Temperature E->F F->G H Monitor Fluorescence Increase (Excitation: 485 nm, Emission: 535 nm) G->H I Calculate % Inhibition and Determine IC50 Values H->I

Caption: General workflow for a USP1/UAF1 deubiquitinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.1 mg/mL BSA.

    • Dilute the purified recombinant human USP1/UAF1 enzyme complex to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., N-benzyl-2-phenylpyrimidin-4-amine derivatives) in DMSO and then further dilute in the assay buffer.

    • Prepare the ubiquitin-rhodamine 110 (Ub-Rho) substrate solution in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer, the USP1/UAF1 enzyme solution, and the test compound dilutions.

    • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

    • Initiate the deubiquitination reaction by adding the Ub-Rho substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the percent inhibition relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

JAK3 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory effect of compounds on JAK3 activity.

JAK3_Assay_Workflow cluster_workflow JAK3 Kinase Inhibition Assay Workflow A Prepare Kinase Buffer: 40 mM Tris (pH 7.5) 20 mM MgCl2 0.1 mg/mL BSA 50 µM DTT E Add Enzyme, Buffer, and Test Compound to Assay Plate A->E B Prepare Recombinant JAK3 Enzyme B->E C Prepare Test Compounds: Serial dilutions of 4- or 6-phenyl-pyrimidine derivatives C->E D Prepare Substrate/ATP Mix: Peptide substrate (e.g., Poly(Glu,Tyr)) and ATP G Initiate Reaction by Adding Substrate/ATP Mix D->G F Incubate at Room Temperature E->F F->G H Stop Reaction and Detect ADP Formation (e.g., using ADP-Glo™ Assay) G->H I Measure Luminescence and Determine IC50 Values H->I

Caption: General workflow for a JAK3 kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[15]

    • Dilute the purified recombinant human JAK3 enzyme to the desired concentration in the kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., 4- or 6-phenyl-pyrimidine derivatives) in DMSO and then further dilute in the kinase buffer.

    • Prepare a mixture of the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer. The ATP concentration should be close to its Km value for JAK3.

  • Assay Procedure:

    • In a suitable assay plate, add the kinase buffer, the JAK3 enzyme solution, and the test compound dilutions.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system.[15]

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition of JAK3 activity for each compound concentration relative to a vehicle control.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Alternative Therapeutic Targets

While USP1/UAF1 and JAK3 are well-validated targets, the this compound scaffold and its analogs have shown activity against other targets, suggesting broader therapeutic potential.

  • M1 Muscarinic Acetylcholine Receptor (M1 mAChR): 6-Phenylpyrimidin-4-one derivatives, structurally related to the 4-amine analogs, have been identified as positive allosteric modulators (PAMs) of the M1 mAChR.[12][16] These compounds have the potential to treat cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[12][17][18]

  • Protozoal Targets: 6-Aryl-pyrrolo[2,3-d]pyrimidine-4-amines have demonstrated protozoacidal activity against Tetrahymena, suggesting potential as anti-parasitic agents.[19] The exact molecular target for this activity is yet to be fully elucidated but is not believed to be the epidermal growth factor receptor tyrosine kinase.[19]

V. Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors against a variety of therapeutic targets. The compelling data for N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors and 4- or 6-phenyl-pyrimidine derivatives as JAK3 inhibitors highlight the druggability of these targets with this chemical class. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these and other this compound-based compounds towards clinical applications. Further optimization of these scaffolds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their successful translation into novel therapeutics.

References

Comparative In Vivo Validation of 6-Phenylpyrimidin-4-amine Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of three distinct 6-phenylpyrimidin-4-amine based inhibitors targeting critical pathways in oncology: Aurora Kinase, USP1/UAF1, and PLK4. This analysis is supported by experimental data from preclinical xenograft models, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound Based Inhibitors

The this compound scaffold has emerged as a versatile platform for the development of potent and selective inhibitors of various protein kinases and enzymes implicated in cancer progression. This guide focuses on the in vivo validation of three such inhibitors, each targeting a different crucial cellular process:

  • CYC116: An inhibitor of Aurora Kinases A and B, which are key regulators of mitosis.

  • ML323: An inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, which is involved in DNA damage repair pathways.

  • CFI-400945: A potent inhibitor of Polo-like Kinase 4 (PLK4), the master regulator of centriole duplication.

This comparative analysis aims to provide a clear overview of their in vivo efficacy, mechanisms of action, and the experimental basis for their evaluation, thereby aiding in the strategic development of next-generation cancer therapeutics.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of CYC116, ML323, and CFI-400945 in various human tumor xenograft models.

Table 1: In Vivo Efficacy of CYC116 (Aurora Kinase Inhibitor)

Cancer ModelAnimal ModelDosing RegimenKey OutcomesComparator(s)
NCI-H460 (Non-Small Cell Lung Cancer)Mice75 and 100 mg/kg, q.d., oral, 5 daysTumor growth delays of 2.3 and 5.8 days, respectively.[1]Not specified

Table 2: In Vivo Efficacy of ML323 (USP1/UAF1 Inhibitor)

Cancer ModelAnimal ModelDosing RegimenKey OutcomesComparator(s)
OsteosarcomaNude mice5 and 10 mg/kg, i.p., every 2 days for 3 weeksDose-dependent suppression of tumor growth.[2]PBS (vehicle)
HCT116 (Colorectal Carcinoma)Mice10 mg/kg, i.p., for 21 daysSignificant reduction in tumor volume when combined with TRAIL.[3]Vehicle, TRAIL (3 mg/kg)

Table 3: In Vivo Efficacy of CFI-400945 (PLK4 Inhibitor)

Cancer ModelAnimal ModelDosing RegimenKey OutcomesComparator(s)
MV4-11 (Acute Myeloid Leukemia)SCID mice7.5 mg/kg, p.o., q.d.100% Tumor Growth Inhibition (TGI), 6/6 regressions.[4][5]Vincristine (0.5 mg/kg, i.p., weekly; 62% TGI)
MV4-11 (Acute Myeloid Leukemia)SCID mice13.5 mg/kg, p.o., 2 days on/5 days off100% TGI, 6/6 regressions.[4][5]Vincristine (0.5 mg/kg, i.p., weekly; 62% TGI)
Pancreatic Cancer (Patient-Derived Xenografts)SCID mice52 mg/kg, single doseReduction in tumor-initiating cell frequency by an order of magnitude in responsive models.[6]Not applicable
Pancreatic Cancer (Patient-Derived Xenografts)Not specifiedNot specifiedSignificantly reduced tumor growth and increased survival in 4 out of 6 models.[7]Not specified

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by each inhibitor.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase Inhibition by CYC116 cluster_2 Downstream Effects G2/M Transition G2/M Transition Aurora A/B Aurora A/B G2/M Transition->Aurora A/B Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora A/B->Histone H3 Phosphorylation phosphorylates Spindle Assembly Spindle Assembly Aurora A/B->Spindle Assembly regulates Cytokinesis Cytokinesis Aurora A/B->Cytokinesis regulates CYC116 CYC116 CYC116->Aurora A/B inhibits Histone H3 Phosphorylation->Spindle Assembly Spindle Assembly->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy inhibition leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Diagram 1: Aurora Kinase Signaling Pathway and Inhibition by CYC116.

USP1_Pathway cluster_0 DNA Damage cluster_1 USP1/UAF1 Inhibition by ML323 cluster_2 Downstream Substrates and Pathways DNA Damage (e.g., UV, Cisplatin) DNA Damage (e.g., UV, Cisplatin) PCNA-Ub PCNA-Ub DNA Damage (e.g., UV, Cisplatin)->PCNA-Ub induces ubiquitination of FANCD2-Ub FANCD2-Ub DNA Damage (e.g., UV, Cisplatin)->FANCD2-Ub induces ubiquitination of USP1/UAF1 Complex USP1/UAF1 Complex USP1/UAF1 Complex->PCNA-Ub deubiquitinates USP1/UAF1 Complex->FANCD2-Ub deubiquitinates ML323 ML323 ML323->USP1/UAF1 Complex inhibits Translesion Synthesis (TLS) Translesion Synthesis (TLS) PCNA-Ub->Translesion Synthesis (TLS) activates Fanconi Anemia (FA) Pathway) Fanconi Anemia (FA) Pathway) FANCD2-Ub->Fanconi Anemia (FA) Pathway) activates DNA Repair DNA Repair Translesion Synthesis (TLS)->DNA Repair Fanconi Anemia (FA) Pathway Fanconi Anemia (FA) Pathway Fanconi Anemia (FA) Pathway)->DNA Repair

Diagram 2: USP1/UAF1 Signaling in DNA Damage Response and Inhibition by ML323.

PLK4_Pathway cluster_0 Cell Cycle Progression cluster_1 PLK4 Inhibition by CFI-400945 cluster_2 Downstream Effects G1/S Phase G1/S Phase PLK4 PLK4 G1/S Phase->PLK4 activates Centriole Duplication Centriole Duplication PLK4->Centriole Duplication master regulator of CFI-400945 CFI-400945 CFI-400945->PLK4 inhibits Mitotic Defects Mitotic Defects Centriole Duplication->Mitotic Defects inhibition leads to Cell Death Cell Death Mitotic Defects->Cell Death

Diagram 3: PLK4 Signaling in Centriole Duplication and Inhibition by CFI-400945.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and accurate comparison of results.

Human Tumor Xenograft Models

1. Cell Line Derived Xenograft (CDX) Model (General Protocol)

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, HCT116, MV4-11, Osteosarcoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Strain: Immunocompromised mice (e.g., nude, SCID) aged 6-8 weeks are used.

  • Cell Implantation: A suspension of 1-10 x 10^6 viable tumor cells in 100-200 µL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • CYC116: Administered orally (p.o.) via gavage.

    • ML323: Administered intraperitoneally (i.p.).

    • CFI-400945: Administered orally (p.o.) via gavage.

    • Vehicle control (e.g., PBS, DMSO solution) is administered to the control group.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.

    • Tumor growth delay is the difference in the time taken for tumors in the treated and control groups to reach a specific volume.

    • Survival is monitored, and the endpoint is typically reached when the tumor volume exceeds a certain limit or the animal shows signs of distress.

  • Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity.

2. Patient-Derived Xenograft (PDX) Model (for CFI-400945 in Pancreatic Cancer)

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.

  • Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunocompromised mice.

  • Passaging: Once the tumors reach a certain size, they are excised and passaged into new cohorts of mice for expansion.

  • Treatment and Analysis: Subsequent steps for treatment and analysis are similar to the CDX model.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vivo validation of a this compound based inhibitor.

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection and Analysis A Cancer Cell Line Culture / Patient Tumor Acquisition B Cell Preparation and Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment and Control Groups C->D E Drug Administration (Inhibitor vs. Vehicle/Comparator) D->E F Tumor Volume and Body Weight Measurement E->F G Endpoint Analysis (Tumor Excision, Survival) F->G H Data Analysis (TGI, Tumor Growth Delay, Statistical Analysis) G->H

Diagram 4: General Experimental Workflow for In Vivo Validation.

Conclusion

This guide provides a comparative overview of the in vivo validation of three this compound based inhibitors targeting Aurora Kinase, USP1/UAF1, and PLK4. The presented data demonstrates that these compounds exhibit significant anti-tumor activity in various preclinical cancer models.

  • CYC116 shows efficacy in a non-small cell lung cancer model, inducing tumor growth delay.

  • ML323 effectively suppresses tumor growth in osteosarcoma and colorectal cancer models, particularly in combination with other agents.

  • CFI-400945 demonstrates robust tumor growth inhibition and regression in acute myeloid leukemia and activity against pancreatic cancer patient-derived xenografts.

The provided experimental protocols and workflow diagrams offer a framework for the design and execution of future in vivo studies. The distinct mechanisms of action, highlighted by the signaling pathway diagrams, underscore the potential for these inhibitors to be developed as monotherapies or in combination with other anti-cancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of inhibitors.

References

Comparative Cross-Reactivity Profiling of 6-Phenylpyrimidin-4-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of CYC116, a kinase inhibitor featuring the 6-phenylpyrimidin-4-amine scaffold, against other well-characterized kinase inhibitors. Understanding the selectivity of kinase inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This document summarizes quantitative inhibitory data, presents detailed experimental methodologies for kinase profiling, and visualizes a key signaling pathway and a representative experimental workflow.

Inhibitor Profiles at a Glance

To provide a comprehensive comparison, this guide evaluates three distinct kinase inhibitors:

  • CYC116 : A potent inhibitor with a 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine structure, which contains the core N-phenyl-pyrimidin-amine scaffold. Its primary targets are Aurora kinases A and B.[1]

  • Alisertib (MLN8237) : A highly selective, ATP-competitive, and orally bioavailable small-molecule inhibitor of Aurora kinase A.[2][3][4] It serves as a benchmark for a highly selective inhibitor of one of the primary targets of CYC116.

  • Dasatinib : A multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[5] It is included as an example of a promiscuous or non-selective kinase inhibitor to highlight the broad spectrum of kinase cross-reactivity.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity of CYC116, Alisertib, and Dasatinib against a panel of kinases. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 1: Inhibitory Profile of CYC116

Kinase TargetKi (nM)Primary Cellular Process
Aurora A8Mitosis, Cell Cycle Regulation
Aurora B9Mitosis, Cytokinesis
VEGFR244Angiogenesis
FLT344Hematopoiesis, Cell Proliferation
Src82Cell Growth, Differentiation, Migration
Lck280T-cell Signaling

Data sourced from MedChemExpress and Selleck Chemicals.[1][6]

Table 2: Comparative Inhibitory Profile of Alisertib (MLN8237)

Kinase TargetIC50 (nM)Selectivity Notes
Aurora A1.2Highly potent and selective for Aurora A.[2]
Aurora B396.5Over 200-fold more selective for Aurora A than Aurora B.[2][7]

Alisertib has been profiled against a panel of 205 other kinases and demonstrated high selectivity for Aurora A.[2][7]

Table 3: Select Kinase Targets of Dasatinib

Kinase TargetKd (nM)Primary Cellular Process
ABL1<0.5Cell Proliferation, Differentiation
SRC<1Cell Growth, Adhesion, Migration
LCK<1T-cell Signaling
YES1<1Cell Growth
FYN<1Cell Growth, Apoptosis
KIT1.5Hematopoiesis, Cell Proliferation
PDGFRα3.6Cell Proliferation, Angiogenesis
PDGFRβ1.1Cell Proliferation, Angiogenesis

This table presents a small subset of the numerous kinases inhibited by Dasatinib, illustrating its promiscuous nature. Data is derived from KINOMEscan® profiling.[8]

Experimental Protocols

A detailed methodology for a common kinase inhibitor profiling assay is provided below.

LanthaScreen® Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., GST-tagged Aurora A)

  • Eu-anti-GST Antibody

  • Kinase Tracer (e.g., Alexa Fluor® 647-labeled)

  • Test compounds (e.g., CYC116, Alisertib, Dasatinib) serially diluted in DMSO

  • Kinase Buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. From these master dilutions, create intermediate dilutions at the desired concentration in the kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the intermediate compound dilutions to the wells of a 384-well plate.

    • For control wells, add 5 µL of kinase buffer with the corresponding DMSO concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the kinase buffer at 3 times the final desired concentration.

  • Tracer Preparation: Prepare a solution of the kinase tracer in the kinase buffer at 3 times the final desired concentration.

  • Reaction Assembly:

    • Add 5 µL of the 3X kinase/antibody mixture to each well of the assay plate.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound Compound_Dilution->Add_Compound Kinase_Antibody_Mix Kinase/Antibody Mixture Add_Kinase_Ab Add Kinase/Ab Mix Kinase_Antibody_Mix->Add_Kinase_Ab Tracer_Solution Tracer Solution Add_Tracer Add Tracer Tracer_Solution->Add_Tracer Assay_Plate 384-well Plate Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubation Incubate (60 min) Add_Tracer->Incubation Plate_Reader TR-FRET Plate Reader Incubation->Plate_Reader Data_Analysis Data Analysis (IC50) Plate_Reader->Data_Analysis

Caption: Workflow for a Kinase Inhibitor Binding Assay.

Signaling Pathway

G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aurora_B Aurora B Chromosome Chromosome Biorientation & Spindle Assembly Checkpoint Aurora_B->Chromosome Cleavage Cleavage Furrow Formation Aurora_B->Cleavage CYC116 CYC116 CYC116->Aurora_A Inhibits CYC116->Aurora_B Inhibits Centrosome->Prophase Chromosome->Metaphase Cleavage->Cytokinesis

Caption: Role of Aurora Kinases in Mitosis and Inhibition by CYC116.

References

A Comparative Guide to the Synthetic Routes of 6-Phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 6-phenylpyrimidin-4-amine, a key scaffold in medicinal chemistry, is critical for the development of novel therapeutics. This guide provides an objective comparison of the two primary synthetic routes to this compound: a classical approach via a chalcone intermediate and a modern cross-coupling strategy utilizing a Suzuki reaction. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Chalcone SynthesisRoute 2: Suzuki Coupling
Starting Materials Acetophenone, Benzaldehyde, Guanidine4-Amino-6-chloropyrimidine, Phenylboronic acid
Key Reactions Claisen-Schmidt Condensation, CyclizationPalladium-Catalyzed Cross-Coupling
Typical Yield 65-85% (for analogous compounds)70-95% (for analogous compounds)
Reaction Conditions Basic conditions, often requires heatingRequires a palladium catalyst, base, and inert atmosphere
Advantages Utilizes readily available and inexpensive starting materials, straightforward reaction setup.High yields, good functional group tolerance, direct formation of the C-C bond.
Disadvantages Can sometimes result in side products, purification may require column chromatography.Requires a more expensive palladium catalyst and specialized reaction conditions (inert atmosphere). The starting halogenated pyrimidine may be more expensive.

Route 1: Synthesis via a Chalcone Intermediate

This traditional and cost-effective route involves a two-step process. The first step is a Claisen-Schmidt condensation of acetophenone and benzaldehyde to form 1,3-diphenylprop-2-en-1-one (chalcone). The subsequent step is the cyclization of the chalcone with guanidine to form the desired this compound.

Experimental Protocol

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically stirred for 4 to 24 hours.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove inorganic impurities. The crude chalcone can be further purified by recrystallization from ethanol to yield a crystalline solid.[1][2]

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (1.0 eq) and guanidine nitrate (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-10 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[3][4]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into crushed ice.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[3][4]

Workflow Diagram

Chalcone_Route cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation Acetophenone Acetophenone Condensation Claisen-Schmidt Condensation (NaOH, Ethanol) Acetophenone->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Chalcone 1,3-diphenylprop-2-en-1-one (Chalcone) Chalcone_ref Chalcone Condensation->Chalcone Guanidine Guanidine Cyclization Cyclization (NaOH, Ethanol, Reflux) Guanidine->Cyclization FinalProduct This compound Chalcone_ref->Cyclization Cyclization->FinalProduct

Caption: Synthetic pathway for this compound via a chalcone intermediate.

Route 2: Suzuki Cross-Coupling

This modern synthetic approach offers a more direct method for forming the C-C bond between the pyrimidine and phenyl rings. The Suzuki coupling reaction involves the palladium-catalyzed reaction of 4-amino-6-chloropyrimidine with phenylboronic acid. This method is often favored for its high yields and broad functional group tolerance.

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-amino-6-chloropyrimidine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (often 4-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.[5][6][7][8]

Workflow Diagram

Suzuki_Route cluster_0 Suzuki Cross-Coupling Chloropyrimidine 4-Amino-6-chloropyrimidine Coupling Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) Chloropyrimidine->Coupling Phenylboronic Phenylboronic Acid Phenylboronic->Coupling FinalProduct This compound Coupling->FinalProduct

Caption: Synthetic pathway for this compound via Suzuki cross-coupling.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting a synthetic route based on key project requirements.

Decision_Tree Start Select Synthetic Route for This compound Cost Is cost of starting materials a primary concern? Start->Cost Yield Is maximizing yield the highest priority? Cost->Yield No Chalcone_Route Route 1: Chalcone Synthesis Cost->Chalcone_Route Yes Expertise Is expertise and equipment for air-sensitive reactions available? Yield->Expertise No Suzuki_Route Route 2: Suzuki Coupling Yield->Suzuki_Route Yes Expertise->Chalcone_Route No Expertise->Suzuki_Route Yes

Caption: Decision-making flowchart for selecting a synthetic route.

Conclusion

Both the chalcone-based synthesis and the Suzuki cross-coupling offer viable pathways to this compound. The choice between these routes will ultimately depend on the specific needs and constraints of the research or development project. The chalcone route is a robust and economical choice when starting material cost is a major consideration. In contrast, the Suzuki coupling is the preferred method when high yields and a more direct synthesis are paramount, provided the necessary catalytic expertise and resources are available. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and efficiently synthesize this important molecular scaffold.

References

Validating the Activity of 6-Phenylpyrimidin-4-amine Derivatives: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a compound's in vitro activity is a cornerstone of preclinical research. This guide provides a comparative analysis of key in vitro assays for evaluating the activity of 6-phenylpyrimidin-4-amine derivatives, a scaffold of significant interest in drug discovery. The focus of this guide is on the well-characterized inhibitor, ML323, which features this core structure and targets the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex—a critical regulator of the DNA damage response pathway.

This guide presents a side-by-side comparison of biochemical and cell-based assays, offering quantitative data for ML323 to illustrate the performance of each method. Detailed experimental protocols for these assays are provided to facilitate their implementation in your laboratory. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanisms of action and experimental designs.

Comparative Analysis of In Vitro Assays for ML323 Activity

The selection of an appropriate in vitro assay is critical for accurately characterizing the potency and mechanism of action of a compound. Below is a summary of the half-maximal inhibitory concentration (IC50) values for ML323, a potent USP1-UAF1 inhibitor with a this compound core, across various biochemical and cell-based assays.

Assay TypeSpecific AssaySubstrateIC50 (nM)Reference
Biochemical Ubiquitin-Rhodamine (Ub-Rho)Ubiquitin-Rhodamine11076[1][2]
Gel-based DeubiquitinationK63-linked diubiquitin (di-Ub)174[1][2]
Gel-based DeubiquitinationMonoubiquitinated PCNA (Ub-PCNA)820[1][2]
Cell-based Cellular DUB Activity ProfilingHA-Ub-VME probeInhibition observed at 0.5-50 µM[1]
PCNA MonoubiquitinationEndogenous Ub-PCNAIncreased levels observed with treatment[1]
FANCD2 MonoubiquitinationEndogenous Ub-FANCD2Increased levels observed with treatment[1]

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are based on established methods used for the characterization of USP1/UAF1 inhibitors.

Biochemical Assay: Ubiquitin-Rhodamine (Ub-Rho) Assay

This fluorescence-based assay provides a direct measure of the deubiquitinase activity of the USP1/UAF1 complex.

  • Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine110, which upon cleavage by USP1, releases rhodamine110, leading to an increase in fluorescence.

  • Materials:

    • Recombinant human USP1/UAF1 complex

    • Ubiquitin-Rhodamine110 (Ub-Rho) substrate

    • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT

    • Test compound (e.g., ML323) and DMSO (vehicle control)

    • Black, low-volume 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the USP1/UAF1 enzyme to the wells of the 384-well plate.

    • Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the Ub-Rho substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve. Determine the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to calculate the IC50 value using a suitable non-linear regression model.

Cell-Based Assay: Western Blot for PCNA and FANCD2 Monoubiquitination

This assay assesses the on-target effect of the inhibitor in a cellular context by measuring the ubiquitination status of known USP1 substrates.

  • Principle: Inhibition of USP1/UAF1 in cells leads to an accumulation of monoubiquitinated PCNA and FANCD2, which can be detected by Western blotting due to a characteristic molecular weight shift.

  • Materials:

    • Human cell line (e.g., HEK293T, U2OS, or a relevant cancer cell line)

    • Cell culture medium and supplements

    • Test compound (e.g., ML323)

    • DNA damaging agent (e.g., cisplatin) as a positive control for inducing ubiquitination

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against PCNA and FANCD2

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or DMSO for a predetermined time (e.g., 6-24 hours). Include a positive control treated with a DNA damaging agent like cisplatin.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PCNA and FANCD2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for both the unmodified and monoubiquitinated forms of PCNA and FANCD2. The increase in the ratio of ubiquitinated to unmodified protein with increasing inhibitor concentration indicates target engagement.

Visualizing the Molecular and Experimental Landscape

To further clarify the biological context and experimental design, the following diagrams have been generated using the DOT language.

USP1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Ubiquitination cluster_2 Deubiquitination cluster_3 Downstream Cellular Response DNA_Lesion DNA Lesion (e.g., ICL, UV damage) FANCI_FANCD2 FANCI-FANCD2 Complex PCNA PCNA Ub_FANCI_FANCD2 Ub-FANCI-FANCD2 FANCI_FANCD2->Ub_FANCI_FANCD2 FA Core Complex Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Rad6-Rad18 Ub_FANCI_FANCD2->FANCI_FANCD2 Deubiquitination FA_Pathway Fanconi Anemia Pathway Activation Ub_FANCI_FANCD2->FA_Pathway Ub_PCNA->PCNA Deubiquitination TLS Translesion Synthesis Ub_PCNA->TLS USP1_UAF1 USP1/UAF1 Complex ML323 This compound (e.g., ML323) ML323->USP1_UAF1 Inhibits DNA_Repair DNA Repair FA_Pathway->DNA_Repair TLS->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Repair->Cell_Cycle_Arrest If repair fails

Caption: USP1/UAF1 signaling in the DNA damage response.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Compound_Prep_Bio Prepare Serial Dilutions of This compound Reaction_Setup Incubate Enzyme, Inhibitor, and Substrate Compound_Prep_Bio->Reaction_Setup Enzyme_Prep Purified USP1/UAF1 Enzyme Complex Enzyme_Prep->Reaction_Setup Substrate_Prep Fluorogenic Substrate (Ub-Rho) Substrate_Prep->Reaction_Setup Detection_Bio Measure Fluorescence (Kinetic Read) Reaction_Setup->Detection_Bio IC50_Calc_Bio Calculate IC50 Detection_Bio->IC50_Calc_Bio Cell_Culture Culture Human Cell Line Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells and Quantify Protein Compound_Treatment->Cell_Lysis Western_Blot SDS-PAGE and Western Blotting (Anti-PCNA, Anti-FANCD2) Cell_Lysis->Western_Blot Detection_Cell Detect Ubiquitinated and Unmodified Substrates Western_Blot->Detection_Cell Target_Engagement Confirm Target Engagement Detection_Cell->Target_Engagement

Caption: Workflow for in vitro validation of this compound activity.

References

A Head-to-Head Comparison of 6-Phenylpyrimidin-4-amine and Similar Heterocyclic Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-phenylpyrimidin-4-amine and structurally related heterocyclic compounds as kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting protein kinases. Understanding the subtle structural modifications that influence potency and selectivity is crucial for the rational design of novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent signaling pathways and workflows to aid in research and development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrimidine and quinazoline derivatives against key protein kinases implicated in cancer and inflammatory diseases. While direct and comprehensive comparative data for this compound is limited in publicly available literature, the data for its close analogs and other relevant heterocyclic compounds provide valuable insights into the structure-activity relationships (SAR) of this class of inhibitors.

Table 1: Comparative Inhibitory Activity of Pyrimidine Derivatives against various Kinases

Compound IDHeterocyclic CoreR1R2Kinase TargetIC50 (nM)Reference
1a PyrimidinePhenylHEGFR>10,000[1]
1b Pyrimidine4-MethoxyphenylHEGFR5,000[1]
1c Pyrimidine4-AnilinoHEGFR2.97[2]
1d Pyrimidine4-AnilinoHAurora A>10,000[1]
2a Pyrimidine4-(Thiazol-5-yl)N-PhenylAurora A8.0 (Ki)[3]
2b Pyrimidine4-(Thiazol-5-yl)N-PhenylAurora B9.2 (Ki)[3]
3a PyrimidineN-(4-(aminomethyl)phenyl)5-methylJAK25[4]
3b PyrimidineN-(4-(aminomethyl)phenyl)5-methylJAK1193[4]
3c PyrimidineN-(4-(aminomethyl)phenyl)5-methylJAK3273[4]
3d PyrimidineN-(4-(aminomethyl)phenyl)5-methylTYK2206[4]

Table 2: Comparative Antiproliferative Activity of Pyrimidine and Quinazoline Derivatives

Compound IDHeterocyclic CoreCancer Cell LineIC50 (µM)Reference
4a Pyrazolo[3,4-d]pyrimidineJurkat<0.1[5]
4b Pyrazolo[3,4-d]pyrimidineNCI-H226>10[5]
5a QuinazolineA5492.25[6]
5b QuinazolineHT-291.72[6]
5c QuinazolineMCF-72.81[6]
6a Pyrido[2,3-d]pyrimidineSK-BR-33.10[2]
7a PyrimidineA5495.50
7b PyrimidineHCT-1169.77
7c PyrimidineHepG27.12
7d PyrimidineMCF-77.85

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of chemical compounds. The following sections provide methodologies for key in vitro assays commonly used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant Kinase (e.g., EGFR, JAK2)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide Substrate (specific to the kinase)

  • Test Compound (serially diluted in DMSO)

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate master mix by diluting the kinase and its specific peptide substrate to the desired concentration in kinase buffer.

  • Add the kinase/substrate master mix to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including both adherent and floating cells) after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Pyrimidine Inhibitors (e.g., this compound analogs) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) STAT_P->GeneExpression Nuclear Translocation Inhibitor Pyrimidine Inhibitors (e.g., this compound analogs) Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound & Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (IC50 Determination) Purification->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellViability->ApoptosisAssay DataAnalysis IC50 Calculation & Statistical Analysis ApoptosisAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: General experimental workflow for the evaluation of this compound and its analogs.

References

Performance Benchmark of Novel 6-Phenylpyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of novel 6-phenylpyrimidin-4-amine derivatives, focusing on their potential as selective enzyme inhibitors. The performance of these compounds is benchmarked against established alternatives, supported by experimental data from recent studies.

Introduction to this compound Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound framework, in particular, has proven to be a versatile template for designing potent and selective inhibitors of various biological targets, including kinases and other enzymes involved in disease pathogenesis. This guide focuses on a series of recently developed 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives that have demonstrated significant potential as selective COX-2 inhibitors.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the quantitative performance of representative this compound derivatives and their comparators against various biological targets.

Table 1: COX-2 Inhibitory Activity

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[1][2][3] Many of these compounds show a strong suppressive effect against COX-2, an enzyme commonly found in inflamed tissue, while showing minimal interaction with the COX-1 enzyme, which is associated with adverse effects.[1][2][3] The anti-inflammatory and antiplatelet aggregation activities of these compounds have also been assessed.[1][2][3]

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundTargetIC₅₀ (µM)
Compound 4i COX-2Potent (Specific value not provided)HighCisplatin (Antiproliferative)Comparable to 4i
General Series COX-2Strong suppressive effectSelective for COX-2Celecoxib COX-2(Binding pattern similar)
Most Derivatives ADP-induced Platelet AggregationEffective InhibitionN/AN/AN/AN/A

Note: Specific IC₅₀ values for individual novel compounds were not detailed in the search results, but their high potency and selectivity were emphasized.

Table 2: Broader Kinase and Enzyme Inhibitory Profile of Pyrimidine Derivatives

To provide a broader context for the potential of the pyrimidine scaffold, this table includes data on other pyrimidine derivatives targeting different enzymes.

Compound IDCore StructureTargetIC₅₀ (nM)Reference
13t PyrazolopyrimidineJAK30.1[4]
ML323 (70) N-benzyl-2-phenylpyrimidin-4-amineUSP1/UAF1< 1000 (Potent)[5][6]
Compound 8h Pyrimidin-2-aminePLK46.7[7]
Compound 3b AminopyrimidinePLK431.2[7]
CYC116 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A8
CYC116 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora B9.2
Compound 4 Aminopyrimidine-2,4-dioneBRD429[8]
Compound 7 Amino-2-thiopyrimidine-4-onePLK120[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are based on the methods described in the cited literature for evaluating the performance of these derivatives.[1][2][3]

In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay evaluates the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Reaction Mixture : The reaction is initiated by adding arachidonic acid as the substrate to a mixture containing the enzyme, heme, and a reaction buffer (e.g., Tris-HCl).

  • Compound Incubation : Test compounds at various concentrations are pre-incubated with the enzyme before the addition of the substrate.

  • Detection : The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. IC₅₀ values are determined by fitting the dose-response data to a suitable equation.

Cell Proliferation (Antiproliferative) Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HCT-116, MCF-7, HEPG-2) are seeded in 96-well plates and allowed to adhere overnight.[9]

  • Compound Treatment : Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the formazan solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This model is used to assess the in vivo anti-inflammatory effects of the compounds.[10]

  • Animal Model : Typically performed in rats or mice.

  • Compound Administration : Test compounds are administered orally or via intraperitoneal injection at a specific dose. A positive control (e.g., Indomethacin) and a vehicle control are also used.

  • Induction of Edema : After a set time (e.g., 1 hour) post-compound administration, a subcutaneous injection of carrageenan solution is made into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume : The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor benchmarking.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases COX2 COX-2 (Inducible) AA->COX2 substrate for PGs Prostaglandins (PGs) COX2->PGs produces Inflammation Inflammation Pain, Fever PGs->Inflammation mediates Inhibitor This compound Derivatives Inhibitor->COX2 selectively inhibits

Caption: COX-2 signaling pathway in inflammation and its inhibition.

G cluster_workflow Experimental Workflow for Inhibitor Benchmarking cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis (e.g., 6-phenylpyrimidin- 4-amine derivatives) in_vitro In Vitro Assays start->in_vitro enzymatic Enzymatic Assays (e.g., COX-1/COX-2) in_vitro->enzymatic cell_based Cell-Based Assays (e.g., MTT Proliferation) in_vitro->cell_based in_vivo In Vivo Models efficacy Efficacy Models (e.g., Paw Edema) in_vivo->efficacy toxicity Toxicity & PK/PD Studies in_vivo->toxicity data_analysis Data Analysis & Comparison data_analysis->in_vivo Promising Candidates conclusion Lead Compound Identification data_analysis->conclusion enzymatic->data_analysis cell_based->data_analysis efficacy->data_analysis toxicity->data_analysis

Caption: General experimental workflow for inhibitor benchmarking.

References

Comparative Docking Analysis of Phenylpyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of molecular docking studies on phenylpyrimidine-based analogs, a class of compounds with significant potential as kinase inhibitors in cancer therapy. The following sections present quantitative docking data, detailed experimental protocols for in silico analysis, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design of novel therapeutic agents. The data herein focuses on a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives, which serve as a representative example of this compound class, targeting Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: Docking Performance of Pyrimidine Analogs against CDK2

Molecular docking simulations are instrumental in predicting the binding affinity of small molecules to protein targets. The table below summarizes the binding energies of several 6-phenylpyrimidin-4-amine analogs docked against the active site of human Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

Compound IDSubstitution on Phenyl RingBinding Energy (kcal/mol)
4a 4-Cyano-7.7
4b 4-Hydroxy-7.4
4c 4-Chloro-7.9
4h 4-Nitro-7.5
Data sourced from a molecular docking study of pyrimidine derivatives against the 1HCK protein receptor.[1]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines the methodology employed for the molecular docking studies of the pyrimidine analogs against the CDK2 protein target.[1]

1. Software Used:

  • Ligand Preparation: ChemDraw Ultra 8.0, Marvin Sketch, AutoDock Tools 1.5.6

  • Protein Preparation: AutoDock Tools 1.5.6

  • Molecular Docking: AutoDock Tools 1.5.6

2. Ligand Preparation:

  • The 2D chemical structures of the 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine analogs were drawn using ChemDraw Ultra 8.0.[1]

  • These structures were then converted to 3D .mol2 files using Marvin Sketch.[1]

  • The .mol2 files were subsequently converted to .pdb files.[1]

  • Finally, the .pdb files were optimized and converted to the .pdbqt format required for AutoDock, with flexible torsional roots assigned using AutoDock Tools 1.5.6.[1]

3. Protein Preparation:

  • The three-dimensional crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) was obtained from the Protein Data Bank (PDB ID: 1HCK).[1]

  • The protein structure was prepared for docking using AutoDock Tools 1.5.6. This process involved the removal of water molecules, the addition of polar hydrogen atoms, and the assignment of Kollman charges to the protein residues.

4. Grid Generation and Docking:

  • A grid box was defined around the active site of the CDK2 protein to encompass the binding pocket.

  • The prepared ligands (in .pdbqt format) were then docked into the defined grid box of the prepared protein structure using the Lamarckian Genetic Algorithm within AutoDock.

5. Analysis of Results:

  • The docking results were analyzed based on the binding energy of the different poses of each ligand. The pose with the lowest binding energy was selected as the most favorable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding affinity.

Mandatory Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Drives CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Further Phosphorylates Inhibitor This compound Analog (Inhibitor) Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by this compound analogs.

Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., PDB: 1HCK) Start->Protein_Prep Ligand_Prep Ligand Preparation (Pyrimidine Analogs) Start->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Pose) Docking->Analysis Comparison Comparative Analysis of Analogs Analysis->Comparison End End Comparison->End

Caption: A typical workflow for in silico comparative docking studies.

References

Safety Operating Guide

Navigating the Disposal of 6-Phenylpyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information for the proper disposal of 6-Phenylpyrimidin-4-amine, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Due to its chemical structure as a pyrimidine derivative, this compound should be handled with caution.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4][5]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition, free from leaks, and have a secure, screw-on cap.[5][6] For liquid waste containing this compound, use a dedicated, leak-proof container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards associated with the compound (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.[5]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[7] This area should be away from heat, sparks, and open flames.[5] Ensure secondary containment is used to capture any potential leaks.[6]

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3] All hazardous waste must typically be collected within 90 days from when the waste is first put into the container.[6]

Spill and Accidental Release Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[8] Wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. For solid spills, avoid the generation of dust.[8]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[8] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[8]

  • Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.[8]

Key Disposal Workflow

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate Waste (Solid & Liquid) Start->Segregate Containerize Containerize in Compatible, Labeled Container Segregate->Containerize Label Label Container 'Hazardous Waste' + Chemical Name & Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store ArrangePickup Arrange for Pickup by Licensed Disposal Company Store->ArrangePickup End Proper Disposal ArrangePickup->End

Caption: Disposal workflow for this compound.

Logical Relationship for Disposal Decision

DisposalDecision Compound This compound IsHazardous Is it a Hazardous Chemical Waste? Compound->IsHazardous Yes Yes (Treat as Hazardous) IsHazardous->Yes Default Assumption No No (General Waste/Drain) IsHazardous->No Requires EHS Approval (Not Recommended) Procedure Follow Hazardous Waste Disposal Protocol Yes->Procedure

Caption: Decision-making for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Phenylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.